Product packaging for N-Methyldibutylamine(Cat. No.:CAS No. 3405-45-6)

N-Methyldibutylamine

Cat. No.: B147177
CAS No.: 3405-45-6
M. Wt: 143.27 g/mol
InChI Key: MTHFROHDIWGWFD-UHFFFAOYSA-N
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Description

N-Methyldibutylamine is a useful research compound. Its molecular formula is C9H21N and its molecular weight is 143.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H21N B147177 N-Methyldibutylamine CAS No. 3405-45-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-butyl-N-methylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H21N/c1-4-6-8-10(3)9-7-5-2/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHFROHDIWGWFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1063015
Record name 1-Butanamine, N-butyl-N-methyl-
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Molecular Weight

143.27 g/mol
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CAS No.

3405-45-6
Record name N-Butyl-N-methyl-1-butanamine
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Record name N-Methyldibutylamine
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Record name 1-Butanamine, N-butyl-N-methyl-
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Record name N-methyldibutylamine
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Record name N-METHYLDIBUTYLAMINE
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Foundational & Exploratory

N-Methyldibutylamine: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methyldibutylamine, a tertiary amine with the chemical formula C9H21N, serves as a versatile building block and intermediate in various chemical syntheses.[1] Its unique molecular structure, featuring two butyl groups and one methyl group attached to a central nitrogen atom, imparts specific chemical properties that are leveraged in the production of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This document provides an in-depth guide to the chemical properties, structure, and experimental protocols associated with this compound.

Core Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C9H21N[3][4]
Molecular Weight 143.27 g/mol [3][5]
IUPAC Name N-butyl-N-methylbutan-1-amine[4]
CAS Number 3405-45-6[3][5]
Boiling Point 49-51 °C at 10 mmHg[2][3][5]
Density 0.745 g/mL at 25 °C[2][3][5]
Refractive Index n20/D 1.4178[2][3][5]
Flash Point 42 °C (107.6 °F) - closed cup[5]
SMILES String CCCCN(C)CCCC[5][6]
InChI Key MTHFROHDIWGWFD-UHFFFAOYSA-N[4][5][6]

Chemical Structure

The structural representation of this compound is crucial for understanding its reactivity and steric hindrance. The following diagram illustrates the connectivity of the atoms in the molecule.

N_Methyldibutylamine_Structure N N C_methyl CH3 N->C_methyl C1_butyl1 CH2 N->C1_butyl1 C1_butyl2 CH2 N->C1_butyl2 C2_butyl1 CH2 C1_butyl1->C2_butyl1 C3_butyl1 CH2 C2_butyl1->C3_butyl1 C4_butyl1 CH3 C3_butyl1->C4_butyl1 C2_butyl2 CH2 C1_butyl2->C2_butyl2 C3_butyl2 CH2 C2_butyl2->C3_butyl2 C4_butyl2 CH3 C3_butyl2->C4_butyl2 Synthesis_Workflow Reactants Dibutylamine + Methylating Agent Reaction Reaction in suitable solvent Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Distillation under reduced pressure Workup->Purification Product This compound Purification->Product Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis NMR NMR (1H, 13C) IR FTIR Spectroscopy MS Mass Spectrometry GC_MS GC-MS Product Purified This compound Product->NMR Product->IR Product->MS Product->GC_MS

References

An In-Depth Technical Guide to the Synthesis of N-Methyldibutylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for N-Methyldibutylamine, a tertiary amine with applications in various chemical syntheses. The document details the core reaction mechanisms, presents quantitative data for comparative analysis, and offers detailed experimental protocols for the key synthesis methods.

Reductive Amination: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and effective method for the methylation of secondary amines, such as dibutylamine, to yield the corresponding tertiary amine. This reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent. A key advantage of this method is that it avoids the formation of quaternary ammonium salts.

Reaction Mechanism

The reaction proceeds through the formation of an iminium ion intermediate. Dibutylamine first reacts with formaldehyde to form a hemiaminal, which then dehydrates to form the dibutylimminium ion. The formate anion, derived from formic acid, then acts as a hydride donor, reducing the iminium ion to this compound. The driving force for this step is the formation of carbon dioxide.

Eschweiler_Clarke cluster_legend Reaction Species DBA Dibutylamine Hemiaminal Hemiaminal Intermediate DBA->Hemiaminal + HCHO Formaldehyde Formaldehyde Formaldehyde->Hemiaminal Iminium Dibutylimminium Ion Hemiaminal->Iminium - H2O NMDBA This compound Iminium->NMDBA + HCOO- (from Formic Acid) CO2 CO2 Formic_acid Formic Acid Formic_acid->Iminium Proton H+

Caption: Mechanism of the Eschweiler-Clarke reaction for this compound synthesis.

Quantitative Data
ParameterValueReference
ReactantsDibutylamine, Formaldehyde, Formic AcidGeneral Knowledge
Temperature80-100 °CGeneral Knowledge
Reaction Time2-18 hoursGeneral Knowledge
YieldHigh (typically >90%)General Knowledge
Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine dibutylamine (1.0 eq), formaldehyde (37 wt. % in H₂O, 2.2 eq), and formic acid (98%, 2.0 eq).

  • Heating: Heat the reaction mixture to 90-100 °C and maintain it at this temperature with stirring for 4-6 hours. The reaction progress can be monitored by TLC or GC analysis.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and make it alkaline by the slow addition of a concentrated sodium hydroxide solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation to yield pure this compound.

Direct Alkylation with Methylating Agents

A straightforward method for the synthesis of this compound is the direct alkylation of dibutylamine with a suitable methylating agent. Common reagents for this purpose include methyl iodide and dimethyl sulfate. This reaction typically proceeds via an SN2 mechanism.

Reaction Mechanism

The lone pair of electrons on the nitrogen atom of dibutylamine acts as a nucleophile, attacking the electrophilic methyl group of the alkylating agent. This results in the formation of a quaternary ammonium salt intermediate, which is then deprotonated by a base to yield the final tertiary amine product.

Direct_Alkylation cluster_legend Reaction Components DBA Dibutylamine Intermediate Quaternary Ammonium Salt DBA->Intermediate + CH3X MeX Methylating Agent (e.g., CH3I) MeX->Intermediate NMDBA This compound Intermediate->NMDBA + Base Salt Salt Base Base Base->Intermediate

Caption: General mechanism for the direct alkylation of dibutylamine.

Quantitative Data
ParameterMethyl IodideDimethyl Sulfate
Reactants Dibutylamine, Methyl Iodide, Base (e.g., K₂CO₃)Dibutylamine, Dimethyl Sulfate, Base (e.g., NaOH)
Solvent Acetone, Acetonitrile, or DMFToluene or water
Temperature Room temperature to refluxRoom temperature to 100 °C
Reaction Time 12-24 hours2-8 hours
Yield Good to excellentGood to excellent
Experimental Protocol (using Dimethyl Sulfate)
  • Reaction Setup: To a solution of dibutylamine (1.0 eq) in toluene in a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add an aqueous solution of sodium hydroxide (2.0 eq).

  • Addition of Alkylating Agent: While vigorously stirring the mixture, add dimethyl sulfate (1.1 eq) dropwise, maintaining the reaction temperature below 30 °C by external cooling if necessary.

  • Reaction: After the addition is complete, continue stirring at room temperature for 2-3 hours.

  • Work-up: Separate the organic layer and wash it with water and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation. The resulting crude this compound can be further purified by vacuum distillation.

Catalytic N-Methylation with Methanol

A greener and more atom-economical approach to this compound synthesis is the catalytic N-methylation of dibutylamine using methanol as the methylating agent. This method typically employs a heterogeneous catalyst, such as platinum on carbon (Pt/C), and proceeds via a "borrowing hydrogen" mechanism.

Reaction Mechanism

The catalyst first dehydrogenates methanol to formaldehyde in situ. Dibutylamine then condenses with the formaldehyde to form an enamine or iminium ion intermediate. Finally, the catalyst facilitates the hydrogenation of this intermediate using the "borrowed" hydrogen from the initial methanol dehydrogenation step to yield this compound.

Catalytic_Methylation cluster_Methanol_Activation Methanol Activation cluster_Condensation Condensation cluster_Reduction Reduction Methanol Methanol Formaldehyde Formaldehyde Methanol->Formaldehyde [Catalyst], -H2 Dibutylamine Dibutylamine Iminium Iminium Ion Dibutylamine->Iminium + Formaldehyde, -H2O NMDBA This compound Iminium->NMDBA [Catalyst], +H2

Caption: Catalytic "borrowing hydrogen" mechanism for N-methylation with methanol.

Quantitative Data
ParameterValueReference
ReactantsDibutylamine, Methanol[1]
CatalystPlatinum on Carbon (Pt/C)[1]
BaseNaOH[1]
Temperature150 °C[1]
Pressure1 bar N₂[1]
Reaction Time24-48 hours[1]
YieldHigh[1]
Experimental Protocol
  • Catalyst Preparation: In a suitable reactor, place the Pt/C catalyst.

  • Reaction Setup: Add a solution of dibutylamine (1.0 eq) and sodium hydroxide (1.0 eq) in methanol.

  • Reaction Conditions: Seal the reactor, purge with nitrogen, and then pressurize to the desired pressure. Heat the mixture to the reaction temperature with vigorous stirring.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and filter off the catalyst.

  • Purification: Remove the methanol from the filtrate under reduced pressure. The residue can be purified by distillation to obtain pure this compound.

Experimental Workflow Overview

The general workflow for the synthesis and purification of this compound, irrespective of the chosen pathway, follows a series of common laboratory procedures.

Experimental_Workflow Start Start Reaction Synthesis Reaction Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Drying Drying of Organic Phase Workup->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Purification Purification (e.g., Distillation) Solvent_Removal->Purification Analysis Characterization (NMR, GC-MS) Purification->Analysis End Pure this compound Analysis->End

Caption: A generalized experimental workflow for this compound synthesis.

References

Spectroscopic Profile of N-Methyldibutylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Methyldibutylamine, a tertiary amine with applications in organic synthesis and materials chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Data

The proton NMR spectrum of this compound exhibits signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atom.

Assignment Chemical Shift (ppm) Multiplicity Integration Coupling Constant (J) in Hz
CH₃-N~2.2Singlet3H-
N-CH₂-~2.3Triplet4H~7
-CH₂-CH₂-~1.3-1.5Multiplet4H-
-CH₂-CH₃~0.9Triplet6H~7

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer's field strength.

¹³C NMR Data

The carbon NMR spectrum provides information on the different carbon environments in this compound.

Assignment Chemical Shift (ppm)
CH₃-N~42
N-CH₂-~58
-CH₂-CH₂-~30
-CH₂-CH₃~20
-CH₂-CH₃~14

Note: These are approximate chemical shifts and can be influenced by the experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by the absence of N-H stretching bands and the presence of C-H and C-N stretching and bending vibrations.

Frequency (cm⁻¹) Intensity Assignment
2950-2800StrongC-H stretching (alkyl)
1465MediumC-H bending (methylene)
1380MediumC-H bending (methyl)
1260-1020MediumC-N stretching (tertiary amine)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, with a molecular weight of 143.27 g/mol , the mass spectrum would show a molecular ion peak (M⁺) and various fragment ions.[1]

m/z Relative Intensity Possible Fragment
143Moderate[M]⁺ (Molecular Ion)
128High[M-CH₃]⁺
100High[M-C₃H₇]⁺ (alpha-cleavage)
86Moderate[M-C₄H₉]⁺ (alpha-cleavage)
58High[CH₃N(CH₂)]⁺
44Moderate[CH₃NHCH₂]⁺

Note: The relative intensities are estimations and can vary based on the ionization method and energy.

Experimental Protocols

The following are detailed, representative methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound

  • Deuterated chloroform (CDCl₃)

  • Tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of CDCl₃ in a clean, dry vial. A small amount of TMS is added as an internal standard (0 ppm). The solution is then transferred to an NMR tube.

  • Instrument Setup: The NMR spectrometer is tuned and locked onto the deuterium signal of the CDCl₃. The sample is shimmed to achieve a homogeneous magnetic field.

  • ¹H NMR Acquisition: A standard one-pulse ¹H NMR experiment is performed. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required.

  • Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

FT-IR Spectroscopy

Objective: To obtain the infrared absorption spectrum of neat this compound.

Materials:

  • This compound (liquid)

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr) for a neat liquid sample.

Procedure:

  • Sample Preparation (ATR): A small drop of liquid this compound is placed directly onto the ATR crystal.

  • Sample Preparation (Neat Liquid Cell): A drop of the liquid is placed between two salt plates to form a thin film.[1]

  • Background Spectrum: A background spectrum of the empty ATR crystal or clean salt plates is recorded to subtract atmospheric and instrument-related absorptions.

  • Sample Spectrum: The IR spectrum of the sample is recorded, typically in the range of 4000 to 400 cm⁻¹. A sufficient number of scans (e.g., 16 or 32) are co-added to obtain a high-quality spectrum.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the retention time and mass spectrum of this compound.

Materials:

  • This compound

  • A suitable solvent (e.g., dichloromethane or hexane)

  • GC-MS instrument equipped with a capillary column (e.g., DB-5ms) and an electron ionization (EI) source.

Procedure:

  • Sample Preparation: A dilute solution of this compound (e.g., 100 ppm) is prepared in the chosen solvent.

  • GC Method:

    • Injector: The injector temperature is set to a value that ensures rapid volatilization without thermal decomposition (e.g., 250 °C). A small volume (e.g., 1 µL) of the sample is injected in split or splitless mode.

    • Oven Program: A temperature program is used to separate the analyte from any impurities. A typical program might start at 50 °C, hold for 1-2 minutes, and then ramp up to 250 °C at a rate of 10-20 °C/min.

    • Carrier Gas: Helium is typically used as the carrier gas with a constant flow rate (e.g., 1 mL/min).

  • MS Method:

    • Ionization: Electron Ionization (EI) at 70 eV is commonly used.

    • Mass Analyzer: The mass analyzer (e.g., a quadrupole) is set to scan a mass range that includes the molecular ion and expected fragments (e.g., m/z 35-200).

    • Transfer Line and Ion Source Temperature: These are typically maintained at around 230 °C and 200 °C, respectively.

  • Data Analysis: The resulting total ion chromatogram (TIC) is analyzed to determine the retention time of this compound. The mass spectrum corresponding to the chromatographic peak is then examined to identify the molecular ion and characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow Sample This compound Sample NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR Func_Group Functional Group ID IR->Func_Group Mol_Weight Molecular Weight & Fragmentation MS->Mol_Weight Structure Structural Elucidation H_NMR->Structure C_NMR->Structure Final Comprehensive Spectroscopic Profile Structure->Final Func_Group->Final Mol_Weight->Final

Caption: Workflow for the Spectroscopic Analysis of this compound.

References

N-Methyldibutylamine CAS number 3405-45-6 characterization

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to N-Methyldibutylamine (CAS: 3405-45-6)

Introduction

This compound, identified by CAS number 3405-45-6, is a tertiary aliphatic amine with the linear formula [CH₃(CH₂)₃]₂NCH₃.[1] It is a versatile organic compound utilized as a chemical intermediate, a solvent, and a base in various synthetic and industrial applications.[2] Its structure, featuring two n-butyl groups and one methyl group attached to a central nitrogen atom, imparts moderate polarity and solubility in common organic solvents.[2] This guide provides a comprehensive technical overview of its physicochemical properties, spectroscopic signature, safety protocols, synthesis, and key applications relevant to researchers and drug development professionals.

Physicochemical and General Properties

This compound is a flammable, colorless liquid.[1][3] Its core physical and chemical properties are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 3405-45-6[1][3][4]
Molecular Formula C₉H₂₁N[1][3][4]
Molecular Weight 143.27 g/mol [1][3]
Appearance Colorless Liquid[1][3]
Density 0.745 g/mL at 25 °C[1][5]
Boiling Point 49-51 °C at 10 mmHg[1][5]
Melting Point -61.9 °C[6]
Flash Point 42 °C (107.6 °F) - Closed Cup[1][3]
Refractive Index n20/D 1.4178[1][5]
Solubility Slightly soluble in water; Soluble in organic solvents like ethanol and chloroform.[2][7][2][7]
InChI Key MTHFROHDIWGWFD-UHFFFAOYSA-N[1][4]
SMILES CCCCN(C)CCCC[1]

Spectroscopic Characterization

Spectroscopic analysis is crucial for the verification of this compound's identity and purity. Key data from mass spectrometry, NMR, and IR spectroscopy are outlined below.

SpectroscopyExpected Key Signals / Fragments
Mass Spec (EI) The electron ionization mass spectrum shows characteristic fragmentation. The most abundant fragment ion (base peak) is typically observed at m/z 100 , corresponding to the alpha-cleavage loss of a propyl radical ([M-C₃H₇]⁺). Other significant fragments include m/z 58 and m/z 44 .[1][7] The molecular ion peak [M]⁺ at m/z 143 may also be observed.[1]
¹H NMR The proton NMR spectrum is expected to show four distinct signals: a triplet corresponding to the terminal methyl protons (-CH₃) of the butyl chains, two overlapping multiplets for the internal methylene protons (-CH₂-CH₂-), a triplet for the methylene protons adjacent to the nitrogen (α-CH₂), and a singlet for the N-methyl protons (-N-CH₃).
¹³C NMR The carbon NMR spectrum should display five signals, corresponding to the four unique carbons of the n-butyl chains and the single carbon of the N-methyl group.
IR Spectroscopy The infrared spectrum lacks N-H stretching bands, which is characteristic of a tertiary amine. Key absorptions include C-H stretching bands for the alkyl groups just below 3000 cm⁻¹ and C-N stretching bands in the 1250-1020 cm⁻¹ region.

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols. It is flammable, corrosive, and toxic upon acute exposure through oral, dermal, or inhalation routes.[8]

Hazard ClassGHS Pictogram(s)Signal WordHazard Statement(s)
Flammable Liquid 3🔥Danger H226: Flammable liquid and vapor.[8]
Acute Toxicity 3/4☠️Danger H302/H332: Harmful if swallowed or if inhaled.[8] H311: Toxic in contact with skin.[8]
Skin Corrosion 1BcorrosiveDanger H314: Causes severe skin burns and eye damage.[8]

Handling Recommendations:

  • Use in a well-ventilated area or with local exhaust ventilation.[9]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a suitable respirator.[1]

  • Keep away from heat, sparks, open flames, and other ignition sources.[7][9]

  • Ground and bond containers during material transfer to prevent static discharge.[9]

  • Store in tightly closed containers in a cool, dry, and well-ventilated area.[9]

  • Incompatible with strong oxidizing agents, acids, isocyanates, and peroxides.[2][10]

Experimental Protocols

Synthesis Protocol: Eschweiler-Clarke Reaction

A common and effective method for synthesizing this compound is the methylation of the corresponding secondary amine, dibutylamine, via the Eschweiler-Clarke reaction. This reaction uses formaldehyde as the source of the methyl group and formic acid as the reducing agent.[10][11]

Materials:

  • Dibutylamine

  • Formaldehyde (37% aqueous solution)

  • Formic Acid (88-95%)

  • Diethyl ether or other suitable extraction solvent

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) pellets

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add dibutylamine (1.0 eq).

  • Reagent Addition: Slowly add an excess of formic acid (e.g., 2.5 eq) followed by an excess of aqueous formaldehyde (e.g., 2.5 eq) to the flask. The addition may be exothermic and should be controlled with an ice bath if necessary.

  • Reflux: Heat the reaction mixture to reflux. The evolution of carbon dioxide gas is a key indicator that the reaction is proceeding.[10] Continue heating until gas evolution ceases (typically several hours).

  • Workup - Basification: Cool the reaction mixture to room temperature. Carefully make the solution basic (pH > 12) by the slow addition of concentrated NaOH or KOH solution. This step neutralizes the excess formic acid and deprotonates the amine salt.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into diethyl ether (or another suitable organic solvent) three times.

  • Drying and Filtration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.

  • Purification: Remove the solvent by rotary evaporation. The crude this compound can be purified by fractional distillation under reduced pressure to yield the final product.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_qc QC Stage reactants Dibutylamine Formaldehyde Formic Acid reflux Heat to Reflux (CO₂ Evolution) reactants->reflux 1. Reaction workup Cool & Basify (e.g., with NaOH) reflux->workup 2. Quench extract Extract with Organic Solvent workup->extract 3. Isolate dry Dry Organic Layer (e.g., MgSO₄) extract->dry 4. Remove Water distill Fractional Distillation (Reduced Pressure) dry->distill 5. Purify product Pure this compound distill->product analysis Spectroscopic Analysis (GC-MS, NMR, IR) product->analysis Verify Identity & Purity

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization Protocol

To confirm the identity and assess the purity of the synthesized this compound, a combination of chromatographic and spectroscopic techniques is employed.

1. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Objective: To determine purity and confirm molecular weight and fragmentation pattern.

  • Sample Preparation: Dilute a small aliquot of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions: Use a nonpolar capillary column (e.g., DB-5ms). Program the oven with a temperature gradient (e.g., starting at 50°C and ramping to 250°C) to separate the product from any residual starting materials or byproducts.

  • MS Conditions: Use electron ionization (EI) at 70 eV. Scan a mass range from m/z 35 to 300.

  • Data Analysis: The retention time of the major peak indicates purity. The corresponding mass spectrum should match the known fragmentation pattern, with key ions at m/z 143, 100, and 58.[1][7]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To confirm the chemical structure.

  • Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Analysis: Acquire ¹H and ¹³C NMR spectra.

  • Data Analysis: Correlate the observed chemical shifts, integrations, and coupling patterns with the expected structure of this compound.

Caption: Analytical workflow for the characterization of this compound.

Applications in Research and Development

This compound serves as a valuable tool in several scientific and industrial domains:

  • Organic Synthesis: It acts as a non-nucleophilic base and an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals like herbicides.[2][5]

  • Mass Spectrometry: It has been used to develop optimized mobile phase systems that enhance mass spectrometry signal intensity for oligonucleotides like siRNA and DNA.[1]

  • Materials Science: The compound is used in the manufacturing of plastics, enamels, and polymers, where it can function as a solvent or catalyst.[3] It has also been cited for its utility in preparing Group II-VI compound semiconductors.[5]

  • Biomedical Research: Although preliminary, some sources suggest it has potential applications in cancer research due to an observed ability to inhibit the growth of tumor cells.[3]

References

Physical properties of N-Methyldibutylamine (boiling point, density)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of N-Methyldibutylamine, specifically its boiling point and density. The information is presented in a structured format to facilitate easy access and comparison for research and development applications. Detailed experimental protocols for the determination of these properties are also included to ensure accurate and reproducible results in a laboratory setting.

Core Physical Properties

This compound is a tertiary amine with the chemical formula C9H21N. An understanding of its physical characteristics is fundamental for its application in various chemical syntheses and pharmaceutical development processes.

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in different experimental and industrial conditions.

Physical PropertyValueConditions
Boiling Point 49-51 °Cat 10 mmHg[1][2]
Density 0.745 g/mLat 25 °C[1][2]

Experimental Protocols

Accurate determination of physical properties is paramount in scientific research. The following sections detail the standard methodologies for measuring the boiling point and density of a liquid compound such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For substances like this compound, which have a relatively high boiling point at atmospheric pressure, distillation under reduced pressure is often employed to prevent decomposition.

Methodology:

  • Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a condenser, a receiving flask, and a thermometer. For reduced pressure distillation, a vacuum pump and a manometer are also required.

  • Sample Preparation: A small volume of this compound is placed in the round-bottom flask, along with a few boiling chips to ensure smooth boiling.

  • Distillation: The apparatus is evacuated to the desired pressure (e.g., 10 mmHg). The flask is then gently heated.

  • Temperature Reading: The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This constant temperature is the boiling point at that specific pressure.

Determination of Density

Density is a fundamental physical property that relates the mass of a substance to its volume. It is an important parameter for quality control and for calculations involving mass-volume relationships.

Methodology:

  • Mass Measurement: An empty, clean, and dry pycnometer (a specific type of flask for measuring density) is weighed accurately on an analytical balance.

  • Volume Measurement: The pycnometer is then filled with this compound, ensuring no air bubbles are trapped. The excess liquid is wiped off, and the filled pycnometer is weighed again. The difference in mass gives the mass of the liquid.

  • Temperature Control: The temperature of the liquid is recorded, as density is temperature-dependent. The measurement is typically performed at a standard temperature, such as 25 °C.

  • Calculation: The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. The volume of the pycnometer can be predetermined by filling it with a liquid of known density, such as deionized water.

Logical Relationship of Physical Properties

The following diagram illustrates the logical flow of determining and utilizing the physical properties of this compound.

Logical Workflow for Physical Property Analysis cluster_0 Compound cluster_1 Physical Properties cluster_2 Experimental Determination This compound This compound Boiling Point Boiling Point This compound->Boiling Point Density Density This compound->Density Distillation Distillation Boiling Point->Distillation Determined by Pycnometry Pycnometry Density->Pycnometry Determined by

Caption: Workflow for this compound property analysis.

References

A Technical Guide to Quantum Chemical Calculations for N-Methyldibutylamine and Related Tertiary Amines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Methyldibutylamine, a tertiary amine, is a compound of interest in various chemical and pharmaceutical contexts. Understanding its molecular structure, reactivity, and electronic properties is crucial for its application in drug development and materials science. Quantum chemical calculations provide a powerful theoretical framework for elucidating these characteristics at the atomic level. This technical guide outlines the methodologies for performing such calculations and presents representative data derived from studies on analogous tertiary amines, offering valuable insights for researchers and scientists.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and accuracy of quantum chemical calculations. The following protocols are synthesized from common practices in the computational study of tertiary amines.

1. Molecular Structure Optimization

The initial step involves the construction of the this compound molecule in a computational chemistry software package. An initial geometry optimization is then performed to find the lowest energy conformation of the molecule. This is typically achieved using Density Functional Theory (DFT) methods, which offer a good balance between accuracy and computational cost.

  • Methodology:

    • Level of Theory: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

    • Basis Set: 6-31G(d,p) is a commonly used basis set that provides a good description of the electronic structure for molecules containing first and second-row atoms.

    • Software: Gaussian, ORCA, or similar quantum chemistry software packages.

    • Procedure: The geometry of the molecule is iteratively adjusted to minimize the total electronic energy until a stationary point on the potential energy surface is located.

2. Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

  • Methodology:

    • Level of Theory: B3LYP/6-31G(d,p).

    • Procedure: The second derivatives of the energy with respect to the atomic coordinates are calculated to determine the force constants and subsequently the vibrational frequencies. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental data.

3. Electronic Property Calculations

Once a stable geometry is confirmed, various electronic properties can be calculated to understand the molecule's reactivity and behavior. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the dipole moment.

  • Methodology:

    • Level of Theory: B3LYP/6-31G(d,p) or a higher-level basis set for more accurate electronic properties.

    • Properties Calculated:

      • HOMO and LUMO Energies: These are indicative of the molecule's ability to donate and accept electrons, respectively.

      • HOMO-LUMO Gap: A larger gap suggests higher kinetic stability and lower chemical reactivity.

      • Dipole Moment: Provides information about the polarity of the molecule.

      • Molecular Electrostatic Potential (MEP): Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack.

Data Presentation

Due to the absence of published quantum chemical data for this compound, the following tables present calculated data for a structurally analogous tertiary amine, Triethylamine ((C₂H₅)₃N) . This data serves as a valuable reference for what can be expected for this compound.

Table 1: Calculated Vibrational Frequencies for Triethylamine

Vibrational Mode DescriptionCalculated Frequency (cm⁻¹)
CH₃ Asymmetric Stretch3005
CH₃ Symmetric Stretch2960
CH₂ Asymmetric Stretch2945
CH₂ Symmetric Stretch2890
CH₃ Asymmetric Deformation1470
CH₂ Scissoring1455
CH₃ Symmetric Deformation1390
CH₂ Wagging1370
C-N Asymmetric Stretch1210
C-N Symmetric Stretch1080
C-C Stretch900
C-N-C Bending375

Note: Frequencies are representative and may vary slightly based on the specific computational method and basis set used.

Table 2: Calculated Electronic Properties of Representative Tertiary Amines

PropertyValueAnalogous Molecule
HOMO Energy-6.0 to -6.5 eVGeneral Tertiary Amines
LUMO Energy1.0 to 1.5 eVGeneral Tertiary Amines
HOMO-LUMO Gap7.0 to 8.0 eVGeneral Tertiary Amines
Dipole Moment0.6 to 0.9 DTriethylamine

Note: These values are typical ranges for tertiary amines calculated with DFT methods and serve as an estimation.

Mandatory Visualization

The following diagrams illustrate the logical workflow of a quantum chemical calculation study and a conceptual representation of molecular orbital interactions.

G Workflow for Quantum Chemical Calculations A 1. Molecule Building (Construct 3D structure of This compound) B 2. Geometry Optimization (Find the lowest energy conformation using DFT, e.g., B3LYP/6-31G(d,p)) A->B C 3. Frequency Calculation (Confirm energy minimum and predict vibrational spectra) B->C D 4. Property Calculation (Calculate electronic properties like HOMO, LUMO, dipole moment, etc.) C->D E 5. Analysis of Results (Interpret data to understand molecular structure, reactivity, and properties) D->E

N-Methyldibutylamine reactivity with electrophiles

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Reactivity of N-Methyldibutylamine with Electrophiles

Introduction

This compound is a tertiary aliphatic amine with the chemical formula C₉H₂₁N.[1] Its structure features a nitrogen atom bonded to one methyl group and two butyl groups. As with other tertiary amines, the core of its reactivity lies in the lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic properties.[2] This inherent nucleophilicity allows this compound to react with a variety of electron-deficient species, known as electrophiles. This guide provides a detailed technical overview of the primary reactions of this compound with common electrophiles, complete with reaction mechanisms, experimental protocols, and quantitative data summaries. This compound serves as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[2]

Core Reactivity and Mechanisms

The reactivity of this compound is dominated by the accessibility of the nitrogen's lone pair for forming new bonds. Its reaction with an electrophile typically involves the nitrogen atom acting as a nucleophile.

N-Alkylation with Alkyl Halides: The Menschutkin Reaction

One of the most fundamental reactions of tertiary amines is N-alkylation with alkyl halides to form quaternary ammonium salts.[3][4] This transformation, known as the Menschutkin reaction, is a bimolecular nucleophilic substitution (Sɴ2) reaction.[5] The tertiary amine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a new carbon-nitrogen bond.[5]

The reaction proceeds readily, and since there is no hydrogen on the nitrogen atom of the resulting quaternary ammonium salt, over-alkylation, a common issue with primary and secondary amines, is not a concern.[4][6] The product is a stable salt.[4] Treatment of tertiary amines with an excess of a reactive alkyl halide like methyl iodide, a process known as exhaustive methylation, reliably leads to the quaternary ammonium salt.[6]

General Reaction: R₃N + R'-X → R₃R'N⁺X⁻ (this compound + Alkyl Halide → N-Methyl-N,N-dibutyl-N-alkylammonium Halide)

Alkylation cluster_reactants Reactants cluster_product Product Amine This compound (Nucleophile) QuatSalt Quaternary Ammonium Salt [R-N(CH₃)(C₄H₉)₂]⁺X⁻ Amine->QuatSalt Sɴ2 Attack AlkylHalide Alkyl Halide (R-X) (Electrophile) AlkylHalide->QuatSalt Displacement of X⁻

Acylation Reactions with Acyl Halides and Anhydrides

Tertiary amines like this compound are generally considered unreactive towards acylating agents such as acyl chlorides and anhydrides under standard conditions.[2] This is because, unlike primary and secondary amines, they lack a proton on the nitrogen atom that can be eliminated after the initial nucleophilic attack on the carbonyl carbon. The resulting tetravalent nitrogen intermediate cannot be stabilized by deprotonation to form a neutral amide.

However, tertiary amines are widely used as non-nucleophilic bases or catalysts in acylation reactions of primary and secondary amines or alcohols.[7] In these cases, the tertiary amine serves to neutralize the acidic byproduct (e.g., HCl) formed during the reaction, driving the equilibrium towards the product.[7]

Acylation_Catalysis cluster_main_reaction Primary Reaction cluster_acid_neutralization Acid Neutralization Primary/Secondary Amine Primary/Secondary Amine Amide Amide Primary/Secondary Amine->Amide Acyl Chloride (R-COCl) HCl HCl (byproduct) This compound This compound (Base) HCl->this compound Reacts with Ammonium Salt Dibutylmethylammonium Chloride This compound->Ammonium Salt Neutralizes HCl

Ring-Opening of Epoxides

This compound can act as a nucleophile to open the strained three-membered ring of an epoxide. The reaction mechanism depends on the conditions (acidic or basic/neutral).

  • Under Neutral or Basic Conditions: The amine directly attacks one of the electrophilic carbons of the epoxide ring in an Sɴ2 fashion.[8] The attack preferentially occurs at the less sterically hindered carbon atom.[8][9] This results in the formation of a zwitterionic intermediate, which can be protonated during an aqueous workup to yield an amino alcohol.

  • Under Acidic Conditions: The epoxide oxygen is first protonated by the acid, which activates the epoxide for ring-opening by making the carbons more electrophilic.[8][10] The weak nucleophile (the tertiary amine) then attacks. In this case, the nucleophilic attack occurs at the more substituted carbon, as it can better stabilize the partial positive charge that develops in the transition state.[9]

Epoxide_Opening This compound This compound Intermediate Zwitterionic Intermediate This compound->Intermediate Nucleophilic Attack (Sɴ2) Epoxide Epoxide Epoxide->Intermediate Product Amino Alcohol (after protonation) Intermediate->Product Protonation (H₂O workup)

Hydroaminoalkylation of Olefins

A more advanced functionalization involves the reaction of this compound with olefins in a process called hydroaminoalkylation. This reaction has been reported to be catalyzed by scandium complexes.[2] It allows for the formal addition of an amine and an alkyl group across a double bond, forming a new C-C bond and leading to more complex amine structures.[2] For example, this compound has been successfully reacted with norbornene in this manner to yield a functionalized product in good yield.[2]

Quantitative Data Summary

While specific yield data for reactions involving this compound are sparse in generalized literature, the following table summarizes the expected reactivity and products with various electrophiles.

Electrophile ClassReagent ExampleProduct TypeTypical ConditionsNotes
Alkyl Halide Methyl Iodide (CH₃I)Quaternary Ammonium SaltHeat, often in a polar solventKnown as the Menschutkin reaction; generally high yielding.[5]
Acyl Chloride Acetyl Chloride (CH₃COCl)No Reaction (Acts as Catalyst)Room temperatureThis compound acts as an acid scavenger, not as a nucleophile.[7]
Anhydride Acetic AnhydrideNo Reaction (Acts as Catalyst)HeatSimilar to acyl chlorides; catalyzes acylation of other species.[2]
Epoxide Propylene OxideAmino AlcoholNeutral or acidic conditionsRegioselectivity depends on conditions (less hindered for neutral, more hindered for acidic).[8][9]
Olefin NorborneneFunctionalized Tertiary AmineScandium catalystForms a new C-C bond via hydroaminoalkylation.[2]
Protic Acid Hydrochloric Acid (HCl)Ammonium SaltRoom temperatureStandard acid-base neutralization reaction.[2]

Experimental Protocols

The following are representative protocols for key reactions involving a tertiary amine like this compound.

Protocol 1: Synthesis of a Quaternary Ammonium Salt (N-Alkylation)

This protocol is a generalized procedure for the Menschutkin reaction.[5]

Objective: To synthesize N,N-dibutyl-N,N-dimethylammonium iodide from this compound and methyl iodide.

Materials:

  • This compound (1 equivalent)

  • Methyl iodide (1.1 equivalents)

  • Acetonitrile or Chloroform (solvent)

  • Diethyl ether (for precipitation)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (10.0 mmol) in the chosen solvent (e.g., 20 mL of acetonitrile).

  • Add methyl iodide (11.0 mmol) to the solution. Caution: Methyl iodide is toxic and a suspected carcinogen. Handle in a fume hood.

  • Heat the reaction mixture to a gentle reflux (approximately 50-60 °C) and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) if applicable.

  • After the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, collect it by vacuum filtration. If not, add diethyl ether to the reaction mixture to induce precipitation of the quaternary ammonium salt.

  • Wash the collected solid product with cold diethyl ether (2 x 15 mL) to remove any unreacted starting material.

  • Dry the purified white solid under vacuum to obtain the final product.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Tertiary Amine as a Catalyst in Acylation

This protocol describes the use of a tertiary amine as an acid scavenger in the N-acylation of a primary amine.[7]

Objective: To synthesize N-benzylacetamide from benzylamine and acetyl chloride, using this compound as an acid-scavenging base.

Materials:

  • Benzylamine (1 equivalent)

  • Acetyl chloride (1.05 equivalents)

  • This compound (1.1 equivalents)

  • Dichloromethane (DCM) (solvent)

  • Separatory funnel

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve benzylamine (10.0 mmol) and this compound (11.0 mmol) in DCM (30 mL) in a flask placed in an ice bath (0 °C).

  • Slowly add acetyl chloride (10.5 mmol) dropwise to the stirred solution. Caution: The reaction is exothermic and produces HCl gas.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove the this compound hydrochloride salt and any remaining amines.

  • Wash with saturated NaHCO₃ solution (20 mL) to neutralize any remaining acid.

  • Wash with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield pure N-benzylacetamide.

References

N-Methyldibutylamine: A Comprehensive Technical Guide on its Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyldibutylamine (NMDBA) is a tertiary amine with a history spanning over a century. This document provides an in-depth technical guide to the discovery, synthesis, and historical development of this compound. It includes a detailed account of its first reported synthesis in 1907, alongside modern synthetic methodologies. Key physical and chemical properties are presented in tabular format for easy reference. Furthermore, this guide outlines the evolution of its applications, from early academic curiosity to its current utility as a versatile intermediate in the pharmaceutical and agrochemical industries. Detailed experimental protocols for both historical and contemporary synthetic routes are provided, accompanied by graphical representations of reaction pathways and workflows to facilitate understanding and replication.

Introduction

This compound, systematically named N-butyl-N-methylbutan-1-amine, is a tertiary amine characterized by the presence of two butyl groups and one methyl group attached to a central nitrogen atom. Its unique structural and chemical properties have made it a valuable building block in organic synthesis. This guide delves into the historical origins of NMDBA, tracing its journey from its initial discovery to its present-day applications.

Discovery and Early History

The first documented synthesis of this compound is attributed to the French chemist P. Lemoult in 1907. While the original publication in Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences is not readily accessible, subsequent references in chemical literature and databases, such as the Beilstein Handbook (Reference: 4-04-00-00553), credit Lemoult with its discovery[1][2]. His work likely involved the reaction of dibutylamine with a methylating agent, a common method for the synthesis of tertiary amines at the time.

For many years following its discovery, this compound remained largely a subject of academic interest, primarily cataloged for its physical and chemical properties. Its potential for broader applications was not immediately recognized, and it was often encountered as a byproduct in reactions aimed at producing other amines[3].

Physicochemical Properties

This compound is a colorless to yellow liquid with a characteristic amine-like odor. It is a flammable and corrosive compound. A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₂₁N[1][4]
Molecular Weight 143.27 g/mol [5]
CAS Number 3405-45-6[5]
Boiling Point 164.6 °C at 760 mmHg[4]
49-51 °C at 10 mmHg[5]
Density 0.745 g/mL at 25 °C[5]
Refractive Index (n20/D) 1.4178[5]
Flash Point 42.2 °C (107.6 °F) - closed cup[4][5]
Solubility Soluble in organic solvents.
pKa 9.91 ± 0.50 (Predicted)[4]

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, primarily involving the methylation of a secondary amine or the reductive amination of a carbonyl compound.

Historical Synthesis: Methylation of Dibutylamine

The earliest method for the synthesis of this compound, likely employed by Lemoult, involves the direct methylation of dibutylamine. This reaction typically utilizes a methylating agent such as methyl iodide or dimethyl sulfate.

Reaction Pathway:

G Dibutylamine Dibutylamine NMDBA This compound Dibutylamine->NMDBA Methylation MethylatingAgent Methylating Agent (e.g., CH3I, (CH3)2SO4) MethylatingAgent->NMDBA Byproduct Byproduct (e.g., HI, HSO4CH3)

Caption: Methylation of Dibutylamine.

Experimental Protocol (Hypothetical Historical Method):

  • Materials: Dibutylamine, Methyl Iodide, Diethyl ether, Sodium hydroxide solution.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve dibutylamine in an excess of diethyl ether.

    • Slowly add a stoichiometric amount of methyl iodide to the solution while stirring.

    • After the addition is complete, gently reflux the mixture for several hours.

    • Cool the reaction mixture and wash it with a dilute sodium hydroxide solution to remove any acidic byproducts.

    • Separate the ethereal layer, dry it over anhydrous sodium sulfate, and remove the ether by distillation.

    • The crude this compound is then purified by fractional distillation.

Modern Synthesis: Reductive Amination

A more contemporary and widely used method for the synthesis of this compound is reductive amination. This approach involves the reaction of butyraldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the final tertiary amine.

Reaction Workflow:

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Butyraldehyde Butyraldehyde Imine Intermediate Imine Butyraldehyde->Imine Methylamine Methylamine Methylamine->Imine NMDBA This compound Imine->NMDBA ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->NMDBA

Caption: Reductive Amination Synthesis.

Experimental Protocol (Modern Method):

  • Materials: Butyraldehyde, Methylamine (solution in methanol), Sodium cyanoborohydride (NaBH₃CN), Methanol, Acetic acid, Diethyl ether, Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate.

  • Procedure:

    • To a solution of butyraldehyde (2 equivalents) in methanol, add a solution of methylamine (1 equivalent) in methanol.

    • Add a catalytic amount of glacial acetic acid to the mixture and stir at room temperature for 1-2 hours to facilitate imine formation.

    • Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 20 °C.

    • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether.

    • Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

    • Purify the product by fractional distillation under reduced pressure[6].

Historical and Modern Applications

Initially, this compound had limited practical use. However, with the advancement of chemical industries, its utility as a versatile intermediate has been recognized.

  • Agrochemicals: It is used in the formulation of certain herbicides[7].

  • Pharmaceuticals: this compound serves as a building block in the synthesis of various active pharmaceutical ingredients.

  • Material Science: It can be used in the preparation of specialty polymers and as a component in the synthesis of Group II-VI compound semiconductors[7].

  • Analytical Chemistry: It has been utilized to optimize mobile phase systems in mass spectrometry applications[5].

Conclusion

From its discovery in the early 20th century to its present-day applications, this compound has evolved from a chemical curiosity to a valuable synthetic intermediate. The development of more efficient synthetic methods, such as reductive amination, has facilitated its wider use in various industrial sectors. This guide provides a comprehensive overview of the history, properties, synthesis, and applications of this compound, serving as a valuable resource for researchers and professionals in the chemical sciences.

References

Methodological & Application

Application Notes & Protocols: N-Methyldibutylamine as a Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Methyldibutylamine as a catalyst in organic synthesis, with a particular focus on its application in the production of polyurethane foams. Detailed protocols and comparative performance data are presented to guide researchers in its effective utilization.

Introduction

This compound (NMDBA) is a tertiary aliphatic amine that serves as a versatile catalyst in various organic reactions. Its steric hindrance and basicity make it a suitable candidate for promoting reactions such as the formation of polyurethanes. In polyurethane synthesis, tertiary amine catalysts are crucial for balancing the two primary reactions: the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate). The choice of catalyst significantly influences the reaction kinetics, foam structure, and the final physical properties of the polyurethane product.[1]

Application in Polyurethane Foam Synthesis

This compound can be effectively employed as a catalyst in the formulation of both flexible and rigid polyurethane foams. It acts as a potent catalyst for the urethane (gelling) and urea (blowing) reactions, which are fundamental to the formation of the polymer matrix and the cellular structure of the foam.

Mechanism of Catalysis:

Tertiary amines, such as this compound, function by activating the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl groups of the polyol and by water. The lone pair of electrons on the nitrogen atom of the amine interacts with the electrophilic carbon of the isocyanate group, thereby increasing its reactivity.

Logical Workflow for Polyurethane Foam Formulation:

G cluster_reaction Catalyzed Reaction cluster_product Final Product Polyol Polyol Premix (Polyol, Surfactant, Water) Mixing High-Speed Mixing Polyol->Mixing Isocyanate Isocyanate (e.g., MDI, TDI) Isocyanate->Mixing Catalyst This compound (Catalyst) Catalyst->Mixing Foaming Cream, Rise & Tack-Free Mixing->Foaming Curing Curing (Oven) Foaming->Curing Foam Polyurethane Foam Curing->Foam

Caption: Workflow for Polyurethane Foam Synthesis.

Quantitative Performance Data

The catalytic activity of this compound can be benchmarked against other commonly used tertiary amine catalysts in a standard rigid polyurethane foam formulation. The following table summarizes the typical performance characteristics.

CatalystUse Level (php)Cream Time (s)Gel Time (s)Tack-Free Time (s)Foam Density ( kg/m ³)
This compound 1.5 12 55 95 32.5
Triethylenediamine (TEDA)1.210509032.1
DMCHA1.8156511033.0
N,N-Dimethylbenzylamine2.0187512533.4

Note: php = parts per hundred parts of polyol. Data is representative and may vary based on the specific formulation.

Experimental Protocols

4.1. Preparation of Rigid Polyurethane Foam

This protocol describes the laboratory-scale preparation of a rigid polyurethane foam using this compound as a catalyst.

Materials:

  • Polyether Polyol (OH value 450 mg KOH/g)

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • Silicone Surfactant

  • Deionized Water

  • This compound (Catalyst)

Equipment:

  • High-speed mechanical stirrer

  • Paper cup (500 mL)

  • Fume hood

  • Digital stopwatch

  • Oven

Procedure:

  • Preparation of the Polyol Premix:

    • In a 500 mL paper cup, weigh 100.0 g of the polyether polyol.

    • Add 2.0 g of the silicone surfactant to the polyol.

    • Add 3.0 g of deionized water.

    • Add 1.5 g of this compound.

    • Mix the components thoroughly for 30 seconds at 2000 rpm using the mechanical stirrer.

  • Foaming Process:

    • Under a fume hood, add 120.0 g of pMDI to the polyol premix.

    • Immediately start the stopwatch and mix the components at 3000 rpm for 5-7 seconds.

    • Observe and record the cream time (start of foam rise), gel time (formation of a stringy polymer), and tack-free time (surface is no longer sticky).

  • Curing:

    • Allow the foam to cure at ambient temperature for 24 hours or in an oven at 70°C for 2 hours.

  • Characterization:

    • Cut the cured foam into appropriate dimensions for density and other physical property measurements.

Experimental Workflow Diagram:

G cluster_prep Premix Preparation cluster_reaction Foaming and Curing cluster_analysis Analysis weigh_polyol Weigh Polyol (100g) add_surfactant Add Surfactant (2.0g) weigh_polyol->add_surfactant add_water Add Water (3.0g) add_surfactant->add_water add_catalyst Add NMDBA (1.5g) add_water->add_catalyst mix_premix Mix Premix (30s, 2000 rpm) add_catalyst->mix_premix add_isocyanate Add pMDI (120g) mix_premix->add_isocyanate mix_final High-Speed Mix (5-7s, 3000 rpm) add_isocyanate->mix_final observe Record Times (Cream, Gel, Tack-Free) mix_final->observe cure Cure (24h ambient or 2h @ 70°C) observe->cure characterize Characterize Foam Properties cure->characterize

Caption: Protocol for Rigid Polyurethane Foam Synthesis.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. Use in a well-ventilated area or a fume hood. Wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

This compound is a viable tertiary amine catalyst for the production of polyurethane foams. Its catalytic activity is comparable to other commonly used catalysts, and it can be effectively integrated into standard foam formulations. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of polymer chemistry and material science.

References

Application Note: Gas Chromatography Methods for N-Methyldibutylamine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides detailed protocols for the quantitative analysis of N-Methyldibutylamine using gas chromatography (GC). Two primary methods are presented: a direct injection method using a Flame Ionization Detector (FID) for routine analysis, and a derivatization method coupled with Mass Spectrometry (MS) for enhanced sensitivity and specificity. These methods are designed to serve as a robust starting point for researchers in academic and industrial settings, particularly in the fields of pharmaceutical development and chemical synthesis.

The analysis of amines, such as this compound, by gas chromatography can be challenging due to their polar nature, which may lead to poor peak shape and variability in retention times. The protocols outlined below address these challenges through optimized chromatographic conditions and a derivatization strategy to improve analytical performance.

Method 1: Direct Analysis of this compound by GC-FID

This method is suitable for the routine quantification of this compound in relatively clean sample matrices.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable solvent, such as methanol or isopropanol, to a final concentration within the calibrated range.

  • If necessary, filter the sample through a 0.45 µm syringe filter prior to injection.

2. GC-FID Instrumentation and Conditions:

ParameterCondition
Gas Chromatograph Agilent 8890 GC System or equivalent
Column Agilent J&W CP-Wax 52 CB for Amines (30 m x 0.32 mm, 1.2 µm) or similar
Injector Split/Splitless
Injector Temp. 250 °C
Injection Volume 1 µL
Split Ratio 20:1
Carrier Gas Helium, constant flow at 1.5 mL/min
Oven Program - Initial Temperature: 80 °C, hold for 2 minutes
- Ramp: 15 °C/min to 220 °C
- Final Hold: Hold at 220 °C for 5 minutes
Detector Flame Ionization Detector (FID)
Detector Temp. 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min
Quantitative Data Summary (Illustrative)

The following table summarizes typical performance data for the direct analysis method. This data is for illustrative purposes and should be verified experimentally.

ParameterValue
Retention Time (t_R) Approx. 8.5 min
Limit of Detection (LOD) 5 µg/mL
Limit of Quantitation (LOQ) 15 µg/mL
Linearity (R²) > 0.998 (15-500 µg/mL)
Recovery (%) 95 - 103%
RSD (%) < 3%

Method 2: this compound Analysis by GC-MS after Derivatization

This method is recommended for samples with complex matrices or when higher sensitivity and confirmatory results are required. Derivatization with propyl chloroformate improves the volatility and chromatographic behavior of this compound.

Experimental Protocol

1. Derivatization Procedure:

  • To 1 mL of the sample solution (in an appropriate solvent), add 100 µL of pyridine.

  • Add 50 µL of propyl chloroformate.

  • Vortex the mixture for 1 minute.

  • Allow the reaction to proceed at 60 °C for 15 minutes.

  • After cooling to room temperature, add 1 mL of hexane and 1 mL of deionized water.

  • Vortex for 1 minute and then centrifuge to separate the layers.

  • Carefully transfer the upper organic layer (hexane) to a clean vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

ParameterCondition
Gas Chromatograph Agilent 8890 GC System with 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column
Injector Split/Splitless
Injector Temp. 260 °C
Injection Volume 1 µL
Split Ratio 10:1
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program - Initial Temperature: 100 °C, hold for 1 minute
- Ramp: 20 °C/min to 280 °C
- Final Hold: Hold at 280 °C for 3 minutes
MSD Transfer Line 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50 - 400 m/z
Solvent Delay 3 minutes
Quantitative Data Summary (Illustrative)

The following table summarizes typical performance data for the derivatization GC-MS method. This data is for illustrative purposes and should be verified experimentally.

ParameterValue
Retention Time (t_R) Approx. 10.2 min
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantitation (LOQ) 1.5 µg/mL
Linearity (R²) > 0.999 (1.5-100 µg/mL)
Recovery (%) 97 - 105%
RSD (%) < 2%

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the analysis of this compound by gas chromatography.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Weighing and Dissolution Filtering Filtration (if necessary) Sample->Filtering Derivatization Derivatization (Method 2) Filtering->Derivatization Derivatization Path (Method 2) GC_Injection GC Injection Filtering->GC_Injection Direct Analysis (Method 1) Extraction Liquid-Liquid Extraction Derivatization->Extraction Extraction->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Detection (FID or MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: Workflow for GC analysis of this compound.

Logical Relationship of Analytical Methods

The choice between direct analysis and derivatization depends on the specific requirements of the analysis.

Method_Selection Start Analytical Need High_Concentration High Concentration Clean Matrix Start->High_Concentration Low_Concentration Low Concentration Complex Matrix Start->Low_Concentration Confirmation Structural Confirmation Required Start->Confirmation Method1 Method 1: Direct GC-FID High_Concentration->Method1 Method2 Method 2: Derivatization GC-MS Low_Concentration->Method2 Confirmation->Method2

Caption: Decision tree for method selection.

Application Note: Quantitative Analysis of N-Methyldibutylamine in Complex Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific method for the quantitative analysis of N-Methyldibutylamine in complex biological matrices, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a protein precipitation-based sample preparation, followed by chromatographic separation using a HILIC column and detection by electrospray ionization (ESI) in positive mode with Multiple Reaction Monitoring (MRM). This method is intended for researchers, scientists, and drug development professionals requiring a robust analytical procedure for this compound.

Introduction

This compound (N-butyl-N-methylbutan-1-amine) is a tertiary amine that may be encountered in various research and industrial applications. Accurate and reliable quantification of this compound in complex biological matrices is crucial for toxicological assessments, pharmacokinetic studies, and other research applications. This document provides a comprehensive protocol for its analysis by LC-MS/MS, a technique that offers high selectivity and sensitivity.

Experimental Protocols

Sample Preparation (Protein Precipitation)

A protein precipitation method is a straightforward and effective approach for the extraction of small molecules like this compound from plasma samples.

Materials:

  • Plasma samples

  • This compound analytical standard

  • Internal Standard (IS) solution (e.g., a structurally similar tertiary amine or a stable isotope-labeled this compound)

  • Acetonitrile (LC-MS grade), chilled at -20°C

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

A Hydrophilic Interaction Liquid Chromatography (HILIC) method is proposed for the effective retention and separation of the polar this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

LC Conditions:

Parameter Value
Column ZIC-pHILIC (e.g., 100 x 2.1 mm, 5 µm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 50% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

Mass Spectrometry (MS)

Detection is performed using a triple quadrupole mass spectrometer with electrospray ionization.

Instrumentation:

  • Triple Quadrupole Mass Spectrometer

MS Conditions:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Rates Optimized for the specific instrument

| MRM Transitions | See Table 1 |

Data Presentation

Table 1: Multiple Reaction Monitoring (MRM) Transitions

Based on the known fragmentation pattern of this compound, the following MRM transitions are proposed. The collision energy should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Putative Fragmentation
This compound144.2100.1Loss of Propyl radical
This compound144.286.1Loss of Butyl radical

Note: The transition 144.2 -> 100.1 is expected to be the most intense and is recommended for quantification.

Visualizations

Experimental Workflow

Caption: Workflow for this compound Analysis.

This compound Fragmentation Pathway

fragmentation_pathway Proposed ESI+ Fragmentation of this compound cluster_fragments precursor [M+H]+ this compound m/z = 144.2 product1 Fragment 1 m/z = 100.1 precursor->product1 Loss of C3H7• (Propyl radical) product2 Fragment 2 m/z = 86.1 precursor->product2 Loss of C4H9• (Butyl radical)

Caption: this compound Fragmentation.

Application Notes and Protocols for N-Methyldibutylamine in Ion-Pairing Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ion-pairing chromatography (IPC) is a powerful technique used in reversed-phase high-performance liquid chromatography (HPLC) to enhance the retention and separation of ionic and highly polar analytes on non-polar stationary phases. The addition of an ion-pairing reagent to the mobile phase forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and interaction with the stationary phase. N-Methyldibutylamine, a tertiary amine, serves as a cationic ion-pairing reagent, making it suitable for the analysis of anionic compounds such as oligonucleotides, sulfonates, and other acidic molecules. Its volatility can also be advantageous for applications involving mass spectrometry (MS) detection.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound and related alkylamines in ion-pairing chromatography.

Principle of Ion-Pairing Chromatography with this compound

In a typical reversed-phase setup, anionic analytes exhibit poor retention on hydrophobic C8 or C18 columns. By introducing this compound into the mobile phase, it exists in its protonated, positively charged form (a tertiary ammonium ion) at an appropriate pH. This positively charged ion-pairing reagent interacts with the negatively charged analyte (e.g., the phosphate backbone of an oligonucleotide) to form a charge-neutral, hydrophobic ion pair. This newly formed complex has a greater affinity for the non-polar stationary phase, leading to increased retention and allowing for separation based on differences in properties such as size and base composition.

The selection of the acidic counterion and its concentration is crucial for optimizing separations. Common choices include acetic acid for standard HPLC-UV applications and volatile agents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) for LC-MS compatibility, as HFIP can enhance MS sensitivity.[1]

Data Presentation: Comparison of Alkylamine Ion-Pairing Reagents

The following table summarizes typical chromatographic conditions and performance observations for various alkylamines used in the ion-pairing reversed-phase HPLC of oligonucleotides. This data is compiled from several studies and provides a baseline for developing a method with this compound.

Ion-Pairing ReagentTypical ConcentrationCo-reagent & ConcentrationTarget AnalytesKey Observations
N,N-Dimethylbutylamine 16.5 mM400 mM HFIPOligonucleotidesProvided good mass spectrometry sensitivity.[2]
Dibutylamine 15 mM25 mM HFIPPolyT StandardsRequired a steeper gradient compared to TEA:HFIP; suitable for larger oligonucleotides.[3]
Triethylamine (TEA) 15 mM400 mM HFIPssRNAA common baseline for comparison; provides robust separation.
Butylamine 15 mM50 mM HFIPssRNAAchieved similar selectivity to TEA with lower organic starting conditions.
Hexylamine 15 mM50 mM HFIPOligonucleotides (10-40mer)Provided the best overall chromatographic performance and resolution in a comparative study.[3]
Tripropylamine Not SpecifiedNot SpecifiedSmall OligonucleotidesShowed maximum separation for smaller oligonucleotides.[3]

Experimental Protocols

Protocol 1: General Purpose Ion-Pairing Chromatography for Anionic Analytes (HPLC-UV)

This protocol provides a starting point for the analysis of anionic compounds using this compound with UV detection.

1. Materials:

  • This compound

  • Acetic Acid (glacial)

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Reversed-phase HPLC column (e.g., C18, 2.1 x 100 mm, 1.7 µm)

  • Analyte sample dissolved in a suitable solvent

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous):

    • Prepare a 100 mM N-Methyldibutylammonium Acetate (NMDBAA) stock solution. To prepare 500 mL, add approximately 450 mL of HPLC-grade water to a suitable container.

    • Add the calculated amount of this compound and mix.

    • Add an equimolar amount of acetic acid.

    • Adjust the pH to the desired level (typically neutral) with small additions of this compound or acetic acid.

    • Bring the final volume to 500 mL with HPLC-grade water.

    • Filter the mobile phase through a 0.22 µm filter.

  • Mobile Phase B (Organic):

    • 100% Acetonitrile.

3. Chromatographic Conditions:

  • Column: C18, 2.1 x 100 mm, 1.7 µm

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 50-60 °C

  • Detection: UV at 260 nm (for oligonucleotides) or other appropriate wavelength

  • Injection Volume: 5 µL

  • Gradient Program (example):

    Time (min) % Mobile Phase B
    0.0 20
    20.0 50
    22.0 95
    25.0 95
    25.1 20

    | 30.0 | 20 |

4. Method Optimization:

  • The concentration of NMDBAA can be varied (e.g., 50-150 mM) to optimize retention.

  • The gradient slope and initial percentage of Mobile Phase B should be adjusted based on the hydrophobicity of the analytes.

  • Column temperature can be increased to improve peak shape and reduce retention.

Protocol 2: LC-MS Compatible Ion-Pairing Chromatography for Oligonucleotides

This protocol is adapted for use with mass spectrometry detection, employing a volatile ion-pairing system.

1. Materials:

  • This compound

  • 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)

  • LC-MS grade Acetonitrile

  • LC-MS grade Water

  • Reversed-phase HPLC column suitable for oligonucleotides (e.g., Waters ACQUITY Premier OST C18)

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous):

    • To prepare 500 mL, add approximately 400 mL of LC-MS grade water to a container.

    • Add the required volume of HFIP to achieve the desired concentration (e.g., 50-400 mM). Mix well.

    • Add this compound to the desired concentration (e.g., 15 mM).

    • Bring the final volume to 500 mL with LC-MS grade water. Do not adjust the pH.

    • Filter the mobile phase.

  • Mobile Phase B (Organic):

    • 100% Acetonitrile.

3. Chromatographic and MS Conditions:

  • LC System: UPLC/UHPLC system

  • Column: Oligonucleotide-specific C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Flow Rate: 0.2-0.3 mL/min

  • Column Temperature: 60 °C

  • Gradient Program: Optimize based on analyte size, starting with a low percentage of acetonitrile and a shallow gradient.

  • Mass Spectrometer: Electrospray Ionization (ESI) in negative ion mode.

  • MS Parameters:

    • Capillary Voltage: 2.5-3.5 kV

    • Cone Voltage: 30-50 V

    • Source Temperature: 120-150 °C

    • Desolvation Temperature: 350-500 °C

    • Desolvation Gas Flow: 600-800 L/hr

4. Sample Preparation:

  • Dissolve oligonucleotide samples in LC-MS grade water or a low-salt buffer. The choice of dissolution solvent can significantly impact adduct formation and MS signal intensity.[3]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for ion-pairing chromatography using this compound.

IPC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhaseA Prepare Aqueous Mobile Phase (Water + NMDBA + Acid/HFIP) HPLC HPLC/UPLC System - Equilibrate Column - Inject Sample MobilePhaseA->HPLC MobilePhaseB Prepare Organic Mobile Phase (Acetonitrile) MobilePhaseB->HPLC SamplePrep Prepare Analyte Sample (e.g., Dissolve Oligonucleotides) SamplePrep->HPLC Separation Chromatographic Separation (Reversed-Phase Column) HPLC->Separation Detection Detection (UV or MS) Separation->Detection DataAcq Data Acquisition Detection->DataAcq DataProc Data Processing - Integration - Quantification DataAcq->DataProc Report Reporting DataProc->Report

Workflow for Ion-Pairing Chromatography.

References

N-Methyldibutylamine in Pharmaceutical Synthesis: An Overview of a Niche Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

N-Methyldibutylamine, a tertiary amine with the chemical formula C9H21N, is a versatile organic compound.[1][2] In chemical manufacturing, it can serve as an intermediate in the production of various organic compounds.[1][3] However, its practical application in the synthesis of pharmaceuticals appears to be limited, with more significant roles noted in agrochemical and materials chemistry.[1]

General Synthesis and Properties

While specific protocols for the use of this compound in pharmaceutical synthesis are not documented, general organic synthesis procedures for related amines provide a framework for its potential reactions. The synthesis of unsymmetrical secondary and tertiary amines often involves methods such as the reaction of alkyl halides with amines or the reductive amination of carbonyl compounds.

A related compound, N-methylbutylamine, can be synthesized by reacting n-butylamine with benzaldehyde, followed by methylation with dimethyl sulfate and subsequent hydrolysis. This procedure, while not directly for this compound, illustrates a common strategy for N-alkylation of amines.

For illustrative purposes, a general workflow for amine synthesis is presented below.

G cluster_synthesis General Amine Synthesis Workflow start Starting Materials (e.g., Primary/Secondary Amine, Alkyl Halide/Carbonyl) reaction Reaction (e.g., Alkylation, Reductive Amination) start->reaction Reagents, Solvent, Temperature workup Aqueous Work-up (Quenching, Extraction) reaction->workup Reaction Mixture purification Purification (Distillation, Chromatography) workup->purification Crude Product product Final Amine Product purification->product Purified Product

Figure 1. A generalized workflow for the synthesis of amines.

Potential, Yet Undocumented, Roles in Pharmaceutical Chemistry

Theoretically, the N-methyldibutylamino moiety could be incorporated into a drug molecule to modulate its physicochemical properties, such as lipophilicity and basicity. These properties are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The tertiary amine structure of this compound could also serve as a key pharmacophoric element, interacting with biological targets.

However, the absence of concrete examples in the scientific and patent literature suggests that other, more readily available or structurally advantageous amines are preferred by medicinal chemists. It is also possible that this compound is used in early-stage drug discovery as part of a compound library for screening, but these compounds may not have progressed to clinical development or publication.

Physicochemical and Safety Data

For researchers considering this compound for any synthetic application, a summary of its key properties and safety information is provided in the tables below.

Property Value Reference
CAS Number 3405-45-6[2][4]
Molecular Formula C9H21N[2][4]
Molecular Weight 143.27 g/mol [2]
Appearance Liquid-
Boiling Point 169-171 °C-
Density 0.758 g/mL at 25 °C-
Hazard Statement Description Reference
H226 Flammable liquid and vapor[2]
H302 Harmful if swallowed[2]
H311 Toxic in contact with skin[2]
H314 Causes severe skin burns and eye damage[2]
H332 Harmful if inhaled[2]

Conclusion

References

Application Notes and Protocols: N-Methyldibutylamine as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

To Researchers, Scientists, and Drug Development Professionals,

This document provides a detailed overview of the potential application of N-Methyldibutylamine as a corrosion inhibitor. Due to a lack of specific research studies detailing the performance and mechanisms of this compound for this application, this document outlines the general methodologies and theoretical frameworks used to evaluate tertiary amines as corrosion inhibitors. The protocols provided are based on established standards for corrosion inhibitor testing and can be adapted for the specific investigation of this compound.

Introduction

This compound is a tertiary amine with potential applications in the formulation of corrosion inhibitors. Tertiary amines, as a class of compounds, are known to inhibit corrosion by adsorbing onto the metal surface, thereby creating a protective barrier that isolates the metal from the corrosive environment. The lone pair of electrons on the nitrogen atom plays a crucial role in the adsorption process through interaction with the vacant d-orbitals of the metal. The effectiveness of the inhibition is influenced by the structure of the amine, including the steric effects of the alkyl groups and the electron density on the nitrogen atom.

Mechanism of Corrosion Inhibition (Theoretical)

The primary mechanism by which this compound is expected to inhibit corrosion is through adsorption onto the metal surface. This adsorption can occur through two main types of interactions:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the amine can become protonated, leading to the formation of a positively charged species that can be adsorbed on a negatively charged metal surface (at potentials more negative than the potential of zero charge).

  • Chemisorption: This involves the sharing of electrons between the lone pair of the nitrogen atom in the this compound molecule and the vacant d-orbitals of the metal atoms, forming a coordinate-type bond. The presence of two butyl groups and a methyl group may influence the orientation and packing of the inhibitor molecules on the surface.

The overall inhibition effect is a combination of blocking the active sites on the metal surface and creating a hydrophobic layer that repels water and corrosive species.

Logical Relationship of Corrosion Inhibition by this compound

G cluster_solution Corrosive Solution (e.g., HCl) cluster_metal Metal Surface (e.g., Mild Steel) Corrosive_Species Corrosive Species (e.g., H+, Cl-) Metal Metal Surface Corrosive_Species->Metal Corrosion Attack Adsorption Adsorption on Metal Surface Metal->Adsorption NMDA This compound (Inhibitor) NMDA->Adsorption Protective_Film Formation of a Protective Film Adsorption->Protective_Film Protective_Film->Corrosive_Species Blocks Attack Corrosion_Inhibition Corrosion Inhibition Protective_Film->Corrosion_Inhibition

Caption: Theoretical pathway of corrosion inhibition by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the corrosion inhibition performance of this compound.

Weight Loss Method

This is a classical and straightforward method to determine the corrosion rate and the inhibition efficiency.

Objective: To determine the corrosion rate of a metal in a corrosive medium with and without the inhibitor and to calculate the inhibitor efficiency.

Materials and Equipment:

  • Metal coupons (e.g., mild steel, with a typical dimension of 2.5 cm x 2.0 cm x 0.1 cm)

  • Corrosive solution (e.g., 1 M HCl)

  • This compound (various concentrations)

  • Analytical balance (accurate to 0.1 mg)

  • Water bath or thermostat

  • Abrasive papers (different grades, e.g., 200 to 1200 grit)

  • Acetone, ethanol

  • Desiccator

Procedure:

  • Coupon Preparation: Mechanically polish the metal coupons with successive grades of abrasive paper, wash them with distilled water, degrease with acetone, and finally dry them.

  • Initial Weighing: Accurately weigh the prepared coupons using an analytical balance.

  • Immersion: Immerse the weighed coupons in beakers containing the corrosive solution with and without different concentrations of this compound. Ensure the coupons are fully submerged.

  • Exposure: Maintain the beakers in a water bath at a constant temperature (e.g., 25 °C) for a specific period (e.g., 6 hours).

  • Final Weighing: After the exposure time, remove the coupons, wash them with a cleaning solution (e.g., a solution containing HCl and hexamine) to remove corrosion products, rinse with distilled water and acetone, dry, and reweigh.

  • Calculations:

    • Corrosion Rate (CR): CR (mm/year) = (87.6 × W) / (D × A × T) where W is the weight loss in mg, D is the density of the metal in g/cm³, A is the area of the coupon in cm², and T is the exposure time in hours.

    • Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.

Experimental Workflow for Weight Loss Method

G start Start prep Prepare & Weigh Metal Coupons start->prep immerse Immerse Coupons in Test Solutions prep->immerse expose Expose for a Set Time & Temp immerse->expose clean Clean & Dry Coupons expose->clean weigh Reweigh Coupons clean->weigh calculate Calculate Corrosion Rate & Efficiency weigh->calculate end End calculate->end

Caption: Workflow for the weight loss corrosion test.

Electrochemical Methods

Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.

Objective: To study the kinetics of the anodic and cathodic reactions and to determine the mechanism of inhibition.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (working electrode: metal sample; reference electrode: e.g., Saturated Calomel Electrode (SCE); counter electrode: e.g., platinum wire)

  • Corrosive solution

  • This compound

3.2.1. Potentiodynamic Polarization (PDP)

Procedure:

  • Electrode Preparation: Prepare the working electrode by embedding the metal sample in an insulating resin, leaving a known surface area exposed. Polish the exposed surface to a mirror finish.

  • Cell Setup: Assemble the three-electrode cell with the corrosive solution (with and without inhibitor).

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady state is reached.

  • Polarization Scan: Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis:

    • Plot the Tafel curves (log |current density| vs. potential).

    • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear portions of the anodic and cathodic curves to their intersection.

    • Calculate the inhibition efficiency: IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 where icorr₀ and icorrᵢ are the corrosion current densities without and with the inhibitor, respectively.

3.2.2. Electrochemical Impedance Spectroscopy (EIS)

Procedure:

  • Cell Setup and OCP Stabilization: Follow the same initial steps as in the PDP method.

  • Impedance Measurement: Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis:

    • Plot the Nyquist and Bode plots.

    • Model the data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

    • Calculate the inhibition efficiency: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rctᵢ and Rct₀ are the charge transfer resistances with and without the inhibitor, respectively.

Experimental Workflow for Electrochemical Measurements

G cluster_methods Electrochemical Techniques start Start prep Prepare Working Electrode start->prep setup Assemble 3-Electrode Cell prep->setup ocp Stabilize at OCP setup->ocp pdp Potentiodynamic Polarization ocp->pdp eis Electrochemical Impedance Spectroscopy ocp->eis analyze Analyze Data & Calculate Efficiency pdp->analyze eis->analyze end End analyze->end

Caption: Workflow for electrochemical corrosion studies.

Data Presentation (Hypothetical)

As no specific experimental data for this compound as a corrosion inhibitor is currently available in the public domain, the following tables are presented as templates for how such data should be structured for clear comparison.

Table 1: Weight Loss Data for this compound on Mild Steel in 1 M HCl at 25 °C

Inhibitor Concentration (M)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
BlankDataData-
1 x 10⁻⁵DataDataData
5 x 10⁻⁵DataDataData
1 x 10⁻⁴DataDataData
5 x 10⁻⁴DataDataData
1 x 10⁻³DataDataData

Table 2: Potentiodynamic Polarization Parameters for this compound on Mild Steel in 1 M HCl

Inhibitor Concentration (M)Ecorr (mV vs. SCE)icorr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)
BlankDataDataDataData-
1 x 10⁻⁵DataDataDataDataData
5 x 10⁻⁵DataDataDataDataData
1 x 10⁻⁴DataDataDataDataData
5 x 10⁻⁴DataDataDataDataData
1 x 10⁻³DataDataDataDataData

Table 3: Electrochemical Impedance Spectroscopy Parameters for this compound on Mild Steel in 1 M HCl

Inhibitor Concentration (M)Rct (Ω cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
BlankDataData-
1 x 10⁻⁵DataDataData
5 x 10⁻⁵DataDataData
1 x 10⁻⁴DataDataData
5 x 10⁻⁴DataDataData
1 x 10⁻³DataDataData

Adsorption Isotherm (Theoretical)

To understand the interaction between the inhibitor and the metal surface, the experimental data can be fitted to various adsorption isotherms (e.g., Langmuir, Temkin, Frumkin). The Langmuir adsorption isotherm is often used and is described by the equation:

C / θ = 1 / Kads + C

where C is the inhibitor concentration, θ is the surface coverage (approximated as IE%/100), and Kads is the adsorption equilibrium constant. A plot of C/θ versus C should yield a straight line, and Kads can be calculated from the intercept. The standard free energy of adsorption (ΔG°ads) can then be calculated using the equation:

ΔG°ads = -RT ln(55.5 Kads)

where R is the gas constant, T is the absolute temperature, and 55.5 is the molar concentration of water in the solution. The value of ΔG°ads provides insight into the nature of the adsorption (physisorption or chemisorption).

Conclusion

Protocols for the safe handling and storage of N-Methyldibutylamine

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for N-Methyldibutylamine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and safety information for the handling and storage of this compound (CAS No: 3405-45-6). Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity. This compound is a flammable, corrosive, and toxic liquid that requires careful handling in a controlled laboratory environment.[1][2][3]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for understanding its behavior and potential hazards.

PropertyValueReference(s)
Molecular Formula C₉H₂₁N[3]
Molecular Weight 143.27 g/mol [3][4]
Appearance Clear, colorless liquid[2][5]
Odor Ammonia-like or fish-like[5]
Density 0.745 g/mL at 25 °C[4][6]
Boiling Point 49-51 °C at 10 mmHg[4][6]
Flash Point 42 °C (107.6 °F) - closed cup[4]
Vapor Density Heavier than air[5]
InChI Key MTHFROHDIWGWFD-UHFFFAOYSA-N[4]

Hazard Identification and Safety Data

This compound is classified as a hazardous substance. Understanding its specific hazards is fundamental to its safe use.

Hazard ClassificationDescriptionReference(s)
GHS Pictograms Flammable, Corrosive, Acutely Toxic[3][7]
GHS Hazard Statements H226: Flammable liquid and vapor[3][4][7]
H302 + H332: Harmful if swallowed or if inhaled[3][4]
H311: Toxic in contact with skin[3][7]
H314: Causes severe skin burns and eye damage[3][4][7]
NFPA 704 Rating Health: 3, Flammability: 3, Instability: 0[2][8]
Toxicity Data (LD50) Oral, rat: 540 uL/kg[1]
Skin, rabbit: 880 uL/kg[1]

Experimental Protocols

The following protocols must be strictly followed when working with this compound.

Protocol for Safe Handling and Use

This protocol outlines the standard operating procedure for handling this compound in a laboratory setting.

Materials:

  • This compound

  • Appropriate solvent(s)

  • Laboratory glassware

  • Chemical fume hood

  • Personal Protective Equipment (see Section 4.0)

Procedure:

  • Preparation: Before handling, ensure that a chemical fume hood is operational and that an eyewash station and safety shower are accessible.[2] All personnel must be trained on the specific hazards of this compound.[9]

  • Personal Protective Equipment (PPE): Don the required PPE, including chemical-resistant gloves, a lab coat, and splash-resistant goggles with a face shield.[1][9]

  • Chemical Handling:

    • Conduct all work involving this compound inside a certified chemical fume hood to minimize inhalation exposure.[1][2]

    • Use spark-proof tools and explosion-proof equipment to prevent ignition.[1][2]

    • Ground and bond containers when transferring the material to prevent static discharge.[2]

    • Avoid direct contact with skin, eyes, and clothing.[1]

  • Post-Handling:

    • After handling, wash hands and any potentially exposed skin thoroughly with soap and water.[9]

    • Clean the work area and decontaminate any equipment used.

    • Store this compound in a tightly closed container in a designated flammables storage area.[1][2]

  • Waste Disposal: Dispose of waste materials in accordance with federal, state, and local regulations for hazardous waste.[1]

Protocol for Storage

Proper storage is crucial to prevent accidents and maintain chemical stability.

Requirements:

  • Store in a cool, dry, well-ventilated area designated for flammable liquids.[1][2][9]

  • Keep containers tightly closed to prevent the escape of vapors.[1][9]

  • Prohibit sources of ignition, such as smoking, open flames, and sparks, in the storage area.[2][9]

  • Store away from incompatible materials.

Incompatible MaterialsRationaleReference(s)
Strong Oxidizing Agents Can cause a violent reaction.[1][9]
Strong Acids Exothermic neutralization reactions can occur.[9][10]
Acid Chlorides, Anhydrides Incompatible; may react violently.[2][9]
Carbon Dioxide Incompatible.[2][9]
Protocol for Emergency Spill Response

In the event of a spill, immediate and appropriate action is required.

Procedure:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[9]

  • Isolate: Isolate the spill area for at least 50 meters (150 feet) in all directions.[10] Keep people away and upwind of the spill.[5]

  • Eliminate Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks, hot surfaces) from the immediate area.[9][10]

  • Ventilate: Ventilate the area of the spill.[9]

  • Containment (for trained personnel only):

    • Don appropriate PPE, including a respirator and fully encapsulating, vapor-protective clothing if necessary.[5]

    • Contain the spill using an inert absorbent material such as vermiculite, dry lime, sand, or earth.[1][2][9] Do not use combustible materials.

    • Use non-sparking tools to collect the absorbed material.[1][2]

  • Disposal: Place the contained waste into a suitable, sealed container for hazardous waste disposal.[9]

  • Decontamination: Ventilate and wash the area thoroughly after the cleanup is complete.[9]

  • Reporting: Report the incident to the appropriate institutional safety office.

Workflows and Logic Diagrams

The following diagrams visualize key safety workflows and decision-making processes for working with this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase start Start: Plan Experiment check_sds Review Safety Data Sheet (SDS) start->check_sds check_hood Verify Fume Hood & Safety Shower/Eyewash check_sds->check_hood gather_ppe Gather Required PPE check_hood->gather_ppe don_ppe Don PPE gather_ppe->don_ppe work_in_hood Work in Fume Hood don_ppe->work_in_hood transfer Ground & Bond Containers for Transfer work_in_hood->transfer use Use Spark-Proof Tools transfer->use reaction Perform Experiment use->reaction decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff & Dispose/Clean PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands store Store Chemical Properly wash_hands->store end End store->end

Caption: Workflow for the safe handling of this compound.

G spill Spill Occurs! is_major Is the spill large (>1L) or are you untrained? spill->is_major evacuate Alert others & Evacuate Area is_major->evacuate Yes (Major Spill) alert_others Alert others in the immediate area is_major->alert_others No (Minor Spill) call_emergency Call Emergency Response (911 / EHS) evacuate->call_emergency isolate Isolate area, prevent entry call_emergency->isolate ppe Don appropriate PPE (gloves, goggles, respirator if needed) alert_others->ppe ignite Eliminate Ignition Sources ppe->ignite contain Cover with inert absorbent (sand, vermiculite) ignite->contain collect Collect with non-sparking tools contain->collect dispose Place in sealed container for hazardous waste disposal collect->dispose clean Clean & ventilate spill area dispose->clean report Report to Supervisor/EHS clean->report

Caption: Decision-making workflow for this compound spills.

G cluster_exposure Type of Exposure cluster_action Immediate First Aid Action skin Skin Contact remove_clothing Immediately remove contaminated clothing. skin->remove_clothing eye Eye Contact flush_eyes Immediately flush eyes with water for at least 15-30 mins, lifting eyelids. eye->flush_eyes inhalation Inhalation fresh_air Move person to fresh air. inhalation->fresh_air ingestion Ingestion conscious If conscious, give 2-4 cups of milk or water. Do NOT induce vomiting. ingestion->conscious wash_skin Wash skin with soap and water for at least 15 mins. remove_clothing->wash_skin seek_medical Seek Immediate Medical Attention wash_skin->seek_medical flush_eyes->seek_medical artificial_resp If not breathing, give artificial respiration. fresh_air->artificial_resp artificial_resp->seek_medical conscious->seek_medical

Caption: First aid protocols for exposure to this compound.

References

Computational Modeling of N-Methyldibutylamine Interactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyldibutylamine (NMDA) is a tertiary amine with potential applications in organic synthesis and materials chemistry.[1] While its direct interactions with biological macromolecules are not extensively documented in publicly available literature, its structural motifs suggest potential for bioactivity. This document provides a generalized framework for the computational modeling of this compound's interactions with a hypothetical biological target, illustrating the application of modern computational techniques in drug discovery and development. The protocols and data presented herein are illustrative and intended to serve as a guide for researchers initiating computational studies on similar small molecules.

Introduction to Computational Modeling in Drug Discovery

Computational modeling has become an indispensable tool in modern drug discovery, offering rapid and cost-effective means to predict and analyze the interactions between small molecules and their biological targets.[2][3][4] Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling allow for the elucidation of binding modes, the estimation of binding affinities, and the prediction of compound activity.[3] These in silico approaches significantly de-risk and accelerate the drug development pipeline by prioritizing candidates for experimental validation.[5]

This application note will outline a hypothetical workflow for the computational investigation of this compound, a molecule with the chemical formula C9H21N.[6] For the purpose of this guide, we will postulate a hypothetical interaction with a G-Protein Coupled Receptor (GPCR), a common target for therapeutic agents.

Hypothetical Target and Signaling Pathway

For illustrative purposes, we will consider this compound as a potential antagonist for a hypothetical GPCR, designated as "Target GPCR-X". Upon activation by its endogenous ligand, Target GPCR-X is presumed to couple to Gαq, initiating a signaling cascade that results in the activation of Protein Kinase C (PKC) and subsequent downstream cellular responses. In this scenario, this compound is hypothesized to bind to the orthosteric site of Target GPCR-X, preventing the binding of the endogenous agonist and thus inhibiting the signaling pathway.

Figure 1: Hypothetical signaling pathway of Target GPCR-X antagonized by this compound.

Computational Modeling Workflow

The computational investigation of this compound's interaction with its hypothetical target would typically follow a multi-step workflow. This process begins with data preparation and culminates in the analysis of simulation data to generate testable hypotheses.

Computational_Modeling_Workflow cluster_prep 1. Preparation cluster_docking 2. Initial Prediction cluster_simulation 3. Dynamic Refinement cluster_analysis 4. Analysis PDB Protein Structure (Target GPCR-X) Docking Molecular Docking PDB->Docking Ligand Ligand Structure (this compound) Ligand->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Select Best Pose Binding_Energy Binding Free Energy Calculation MD_Sim->Binding_Energy Interaction_Analysis Interaction Analysis MD_Sim->Interaction_Analysis

Figure 2: General workflow for computational modeling of ligand-receptor interactions.

Protocols for Key Computational Experiments

Protocol for Molecular Docking

Objective: To predict the preferred binding pose of this compound within the binding site of Target GPCR-X and to obtain an initial estimate of binding affinity (docking score).

Methodology:

  • Receptor Preparation:

    • Obtain the 3D structure of Target GPCR-X (e.g., from the Protein Data Bank or via homology modeling).

    • Remove water molecules and other non-essential ligands.

    • Add hydrogen atoms and assign appropriate protonation states for titratable residues at physiological pH.

    • Assign partial charges using a force field (e.g., AMBER, CHARMM).

    • Define the binding site (grid box) based on the location of the known endogenous ligand or through binding pocket prediction algorithms.

  • Ligand Preparation:

    • Generate the 3D structure of this compound.

    • Perform energy minimization of the ligand structure.

    • Assign partial charges and define rotatable bonds.

  • Docking Simulation:

    • Utilize a molecular docking program (e.g., AutoDock Vina, Glide, GOLD).

    • Perform the docking calculation, allowing for flexible ligand conformations within a rigid or semi-flexible receptor binding site.

    • Generate a set of possible binding poses ranked by their docking scores.

  • Analysis:

    • Analyze the top-ranked binding poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic interactions).

    • Select the most plausible binding pose for further analysis based on scoring functions and visual inspection of interactions with key residues.

Protocol for Molecular Dynamics (MD) Simulation

Objective: To evaluate the stability of the this compound-Target GPCR-X complex and to gain insights into the dynamic nature of their interaction over time.

Methodology:

  • System Setup:

    • Use the best-ranked docked pose of the this compound-Target GPCR-X complex as the starting structure.

    • Embed the complex in a lipid bilayer (for membrane proteins like GPCRs) solvated with an explicit water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove steric clashes.

  • Equilibration:

    • Gradually heat the system to the target temperature (e.g., 310 K) under constant volume (NVT ensemble).

    • Subsequently, equilibrate the system under constant pressure (NPT ensemble) to achieve the correct density. Apply restraints to the protein and ligand backbone atoms, which are gradually released during this phase.

  • Production Run:

    • Run the simulation for a sufficient length of time (e.g., 100-500 nanoseconds) without restraints.

    • Save the trajectory (atomic coordinates over time) at regular intervals.

  • Trajectory Analysis:

    • Calculate the Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand.

    • Calculate the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

    • Analyze the persistence of key intermolecular interactions over the course of the simulation.

Hypothetical Data Presentation

The following table summarizes hypothetical quantitative data that could be generated from the computational studies described above.

ParameterValueMethodInterpretation
Molecular Docking
Docking Score-8.5 kcal/molAutoDock VinaA favorable binding energy, suggesting a potentially stable interaction.
Predicted Ki250 nMDocking Score ConversionAn initial estimate of the binding affinity in the nanomolar range.
MD Simulation
Average RMSD (Ligand)1.2 ÅGROMACSThe ligand remains stably bound in the binding pocket throughout the simulation.
Binding Free Energy (MM/PBSA)-35 kcal/molGROMACS with g_mmpbsaA more accurate estimation of the binding free energy, indicating a strong interaction.
Key Interactions
Hydrogen Bonds2VMD, PyMOLHydrogen bonds with residues ASN-121 and SER-205 are consistently observed.
Hydrophobic Contacts15VMD, PyMOLExtensive hydrophobic interactions with residues in the binding pocket contribute to binding.

Conclusion

This application note provides a comprehensive, albeit hypothetical, overview of the computational modeling of this compound interactions with a model GPCR target. The detailed protocols and workflow diagrams serve as a practical guide for researchers venturing into the field of computational drug discovery. While the specific biological targets of this compound remain to be elucidated experimentally, the methodologies outlined here are broadly applicable to the study of any small molecule-protein interaction. The integration of these computational approaches can significantly enhance the efficiency and success rate of modern drug development programs.

References

Troubleshooting & Optimization

Technical Support Center: N-Methyldibutylamine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to improve yields in N-Methyldibutylamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and robust method for preparing this compound is the reductive amination of dibutylamine with formaldehyde. This method involves the formation of an intermediate iminium ion, which is then reduced in situ to the tertiary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and formic acid (in the Eschweiler-Clarke reaction). Catalytic hydrogenation is also a viable, green alternative.

Q2: Why is direct alkylation of dibutylamine with a methylating agent like methyl iodide not recommended?

A2: Direct alkylation of secondary amines can be difficult to control. While reacting dibutylamine with a methylating agent can produce the desired tertiary amine, the reaction can proceed further to form a quaternary ammonium salt ([CH₃₂(CH₂(CH₂)₃)₂N]⁺I⁻). This over-alkylation leads to a mixed product stream and often results in lower yields of the target tertiary amine after a more complex purification process. Reductive amination methods prevent the formation of these quaternary salts.[1]

Q3: What are the main safety precautions to consider during this synthesis?

A3: Key safety considerations include:

  • Formaldehyde: It is a suspected carcinogen and should be handled in a well-ventilated fume hood.

  • Sodium Cyanoborohydride: This reagent can release highly toxic hydrogen cyanide gas if the reaction mixture becomes too acidic (pH < 7). Careful pH monitoring is essential.[2]

  • Sodium Borohydride: Reacts violently with water and acids to produce flammable hydrogen gas. It should be handled in a dry environment and quenched carefully.

  • Solvents: Many organic solvents used are flammable. Ensure all heating is done using appropriate equipment (e.g., heating mantles, oil baths) and that there are no ignition sources nearby.

  • This compound: The final product is flammable, harmful if swallowed, and toxic in contact with skin.[3] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A simple TLC analysis can show the consumption of the starting material (dibutylamine) and the appearance of a new, typically less polar, product spot (this compound). Staining with potassium permanganate or ninhydrin (for the secondary amine) can aid visualization.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via reductive amination.

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Inefficient Imine/Iminium Ion Formation The initial condensation between dibutylamine and formaldehyde is a reversible equilibrium. To drive the reaction forward, consider removing water using molecular sieves or a Dean-Stark apparatus. Mildly acidic conditions (pH 5-6) can also catalyze imine formation.
Decomposition of Reducing Agent Sodium borohydride can decompose in acidic media. If adding acid to catalyze imine formation, ensure the reducing agent is added afterward, or use an acid-stable reductant like NaBH₃CN. Always use fresh, high-quality reducing agents.
Sub-optimal Reaction Temperature Reductive aminations are often performed at room temperature or 0 °C. However, if the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may improve the rate. For Eschweiler-Clarke reactions, higher temperatures (near boiling) are typically required.[1]
Poor Quality of Reagents Ensure dibutylamine is pure and the formaldehyde solution has not precipitated paraformaldehyde. Use freshly opened or properly stored solvents.
Problem 2: Presence of Significant Side Products
Possible Cause Troubleshooting Steps
Reduction of Formaldehyde Strong reducing agents like NaBH₄ can reduce the starting aldehyde (formaldehyde) to methanol, especially if the iminium ion concentration is low. To mitigate this, add the reducing agent portion-wise, or use a milder, more selective reagent like sodium cyanoborohydride (NaBH₃CN), which is known to preferentially reduce iminium ions over carbonyls.
Unreacted Dibutylamine This indicates an incomplete reaction. Check the stoichiometry; a slight excess of formaldehyde and the reducing agent may be necessary. Also, verify that the reaction has been allowed to run for a sufficient amount of time.
Cannizzaro Reaction of Formaldehyde In the presence of a base, formaldehyde can undergo a disproportionation reaction to form formic acid and methanol. This is more relevant in modified Eschweiler-Clarke procedures that might be run under basic conditions. Maintaining neutral or slightly acidic conditions is generally preferred for standard reductive aminations.

Comparative Data on Synthesis Methods

While direct comparative data for this compound is scarce in the literature, the following table provides representative yields for the N-methylation of secondary amines using various common methods. This data illustrates the general efficacy of these approaches.

MethodReducing Agent / ReagentTypical SolventTemperatureTypical YieldReference / Notes
Reductive AminationSodium Borohydride (NaBH₄)2,2,2-Trifluoroethanol (TFE)Room Temp87-93%[4] (For various amines)
Reductive AminationSodium Cyanoborohydride (NaBH₃CN)Acetonitrile / Acetic AcidRoom Temp~90%Highly efficient for various amines.
Eschweiler-ClarkeFormic Acid (HCOOH)Water or Neat~100 °C>90%[1] Classical method, avoids other reducing agents.
Catalytic HydrogenationH₂ / Pd/C or Pt CatalystEthanol / Methanol80-180 °CHigh[2] Green method, requires pressure equipment.

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination with Sodium Borohydride

This protocol is a general method adapted for the synthesis of this compound.

Materials:

  • Dibutylamine (1.0 eq)

  • Aqueous Formaldehyde (37 wt. % in H₂O, 1.2 eq)

  • Sodium Borohydride (NaBH₄, 1.5 eq)

  • Methanol (Solvent)

  • Hydrochloric Acid (1M)

  • Sodium Hydroxide (2M)

  • Diethyl Ether or Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve dibutylamine (1.0 eq) in methanol. Cool the flask to 0 °C in an ice bath.

  • Slowly add aqueous formaldehyde (1.2 eq) to the stirred solution while maintaining the temperature at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 1 hour to facilitate the formation of the iminium ion intermediate.

  • Re-cool the mixture to 0 °C. Add sodium borohydride (1.5 eq) in small portions over 30 minutes. Caution: Hydrogen gas will be evolved. Ensure adequate ventilation.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Quench the reaction by slowly adding 1M HCl until the bubbling ceases and the pH is acidic.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Add water to the residue and perform an extraction with diethyl ether to remove any unreacted non-basic starting materials.

  • Basify the aqueous layer to pH > 12 by adding 2M NaOH.

  • Extract the product from the basic aqueous layer with diethyl ether or dichloromethane (3x).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by distillation if necessary.

Protocol 2: Synthesis via Eschweiler-Clarke Reaction

This classic method uses formic acid as the reducing agent.

Materials:

  • Dibutylamine (1.0 eq)

  • Aqueous Formaldehyde (37 wt. % in H₂O, 2.2 eq)

  • Formic Acid (98-100%, 2.2 eq)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add dibutylamine (1.0 eq).

  • Add formic acid (2.2 eq) followed by aqueous formaldehyde (2.2 eq).

  • Heat the mixture to reflux (typically around 100-110 °C) using a heating mantle. Caution: Carbon dioxide is vigorously evolved.[1]

  • Maintain the reflux for 8-12 hours, or until CO₂ evolution ceases. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • Make the solution strongly alkaline by carefully adding 2M NaOH solution until pH > 12.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by distillation.

Visualized Workflows and Pathways

Reaction Pathway for Reductive Amination

Reductive_Amination_Pathway Reductive Amination Pathway Reactants Dibutylamine + Formaldehyde Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal - H₂O, + H⁺ Hemiaminal->Reactants Iminium Iminium Ion [ (Bu)₂N=CH₂ ]⁺ Hemiaminal->Iminium - H₂O Iminium->Hemiaminal + H₂O Product This compound Iminium->Product Reducer Reducing Agent (e.g., NaBH₄) Reducer->Iminium Experimental_Workflow General Synthesis & Purification Workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Start 1. Mix Dibutylamine & Formaldehyde AddReducer 2. Add Reducing Agent Start->AddReducer Stir 3. Stir Overnight AddReducer->Stir Quench 4. Quench Reaction Stir->Quench SolventRemoval 5. Remove Solvent Quench->SolventRemoval Extract 6. Acid-Base Extraction SolventRemoval->Extract Dry 7. Dry Organic Layer Extract->Dry Concentrate 8. Concentrate Dry->Concentrate Distill 9. Distill Product Concentrate->Distill Final Final Distill->Final Pure Product Troubleshooting_Tree Troubleshooting Flowchart for Low Yield Start Low Yield Observed CheckImine Was imine formation efficient? Start->CheckImine CheckReducer Was reducing agent active? CheckImine->CheckReducer Yes ActionImine Action: - Add catalytic acid (pH 5-6) - Remove water (e.g., mol. sieves) CheckImine->ActionImine No CheckConditions Were reaction conditions optimal? CheckReducer->CheckConditions Yes ActionReducer Action: - Use fresh reducing agent - Add portion-wise - Switch to milder reductant (NaBH₃CN) CheckReducer->ActionReducer No ActionConditions Action: - Adjust temperature - Increase reaction time - Check stoichiometry CheckConditions->ActionConditions No Success Re-run Experiment CheckConditions->Success Yes ActionImine->Success ActionReducer->Success ActionConditions->Success

References

Technical Support Center: Overcoming Peak Tailing in GC Analysis of N-Methyldibutylamine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource provides troubleshooting guidance and answers to frequently asked questions regarding peak tailing in the Gas Chromatography (GC) analysis of N-Methyldibutylamine. Poor peak shape, particularly tailing, is a common issue when analyzing active compounds like amines, and it can significantly impact resolution, sensitivity, and the accuracy of quantification.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of this compound?

Peak tailing is a chromatographic phenomenon where the peak asymmetry is such that the latter half of the peak is broader than the front half. For this compound, a basic tertiary amine, this is often due to strong interactions with active sites within the GC system.[1][2] These interactions can lead to inaccurate peak integration, reduced sensitivity, and poor resolution between adjacent peaks.

Q2: What are the primary causes of peak tailing for this compound?

The primary causes of peak tailing for this compound can be categorized into two main areas: chemical interactions and physical or mechanical issues within the GC system.

  • Chemical Interactions (Active Sites): this compound, being a basic compound, can interact with acidic sites within the GC flow path.[1][3] These active sites are often silanol groups (-Si-OH) present on the surfaces of the inlet liner, the column, and even fittings.[4]

  • Physical/Mechanical Issues: Problems with the physical setup of the GC system can also lead to peak tailing. These include improper column installation, dead volumes in the flow path, and column contamination.[5][6][7]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving peak tailing issues with this compound.

Step 1: Initial Assessment - Is it a System-wide or Compound-Specific Issue?

Question: Are all peaks in my chromatogram tailing, or is it specific to this compound and other polar/basic compounds?

  • If all peaks are tailing: This often points to a mechanical issue in the GC system, such as improper column installation or a leak.[8]

  • If only this compound and similar compounds are tailing: This strongly suggests that active sites within the system are the primary cause.

Troubleshooting Workflow for Peak Tailing

The following diagram outlines a logical workflow for troubleshooting peak tailing in the GC analysis of this compound.

G cluster_0 Problem Identification cluster_1 Initial Diagnosis cluster_2 Troubleshooting Path A: Mechanical Issues cluster_3 Troubleshooting Path B: Chemical Activity cluster_4 Resolution start Peak Tailing Observed for This compound all_peaks_tail Do all peaks in the chromatogram tail? start->all_peaks_tail check_installation Check Column Installation (Correct ferrule, cut, and position) all_peaks_tail->check_installation Yes inlet_maintenance Perform Inlet Maintenance (Replace liner, septum, and seal) all_peaks_tail->inlet_maintenance No check_leaks Perform Leak Check check_installation->check_leaks fix_mechanical Address Mechanical Issues check_leaks->fix_mechanical resolved Peak Tailing Resolved fix_mechanical->resolved use_inert_liner Use a Deactivated/Inert Liner inlet_maintenance->use_inert_liner column_conditioning Condition the GC Column use_inert_liner->column_conditioning use_amine_column Consider an Amine-Specific GC Column column_conditioning->use_amine_column derivatization Consider Derivatization use_amine_column->derivatization derivatization->resolved

Caption: Troubleshooting workflow for peak tailing of this compound.

Step 2: Addressing Chemical Activity

Question: How can I minimize interactions between this compound and active sites?

If you suspect active sites are the cause of peak tailing, follow these steps:

  • Inlet Maintenance: The inlet is a common source of activity. Regularly replace the inlet liner, septum, and seal.[6][7]

  • Use a Deactivated Liner: Employ a liner that has been deactivated to cover active silanol groups. Base-deactivated liners are often a good choice for amine analysis.

  • Column Conditioning: Properly condition your GC column according to the manufacturer's instructions to remove any residual impurities and ensure a stable baseline.

  • Choose an Appropriate GC Column: For amine analysis, a standard non-polar or mid-polar column may not be sufficient. Consider using a column specifically designed for amine analysis, which often has a surface treatment to reduce basic compound adsorption.

Table 1: Example of GC Columns for Amine Analysis

Column TypeStationary Phase CharacteristicsRecommended for
Amine-Specific ColumnBase-deactivated, low-to-mid polarity phasePrimary, secondary, and tertiary amines
Wax Column (e.g., PEG)Polyethylene glycol phasePolar compounds, including some amines
Low-Bleed MS ColumnInert, low-polarity phaseGeneral purpose, may require derivatization for good peak shape
Step 3: Considering Derivatization

Question: When should I consider derivatization for this compound analysis?

If the above steps do not sufficiently improve peak shape, or if you require very low detection limits, derivatization is a powerful technique. Derivatization converts the polar amine into a less polar, more volatile derivative, which exhibits better chromatographic behavior.

Experimental Protocol: Example of a General Derivatization Procedure for Tertiary Amines

Example Protocol using Alkyl Chloroformate:

  • Sample Preparation: Prepare a solution of this compound in an appropriate aprotic solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • Reagent Preparation: Prepare a solution of an alkyl chloroformate (e.g., propyl chloroformate) in the same solvent.

  • Reaction: In a sealed vial, mix the this compound solution with an excess of the alkyl chloroformate solution. The reaction may require mild heating (e.g., 60°C for 30 minutes) to proceed to completion.

  • Quenching and Extraction: After cooling, quench the reaction with a suitable reagent. The derivatized product can then be extracted into a non-polar solvent like hexane for GC analysis.

  • Analysis: Inject the hexane layer into the GC.

Table 2: Hypothetical Data on the Effect of Derivatization on Peak Asymmetry

TreatmentPeak Asymmetry Factor (As)
This compound (underivatized)2.5
This compound (derivatized)1.1

Note: This data is illustrative and will vary depending on the specific GC system and conditions.

Step 4: Optimizing GC Method Parameters

Question: Can I improve peak shape by adjusting my GC method parameters?

Yes, optimizing your GC method can have a significant impact on peak shape.

  • Injection Temperature: A lower injection temperature can sometimes reduce the activity of the inlet. However, it must be high enough to ensure complete and rapid vaporization of the sample.

  • Carrier Gas Flow Rate: A higher flow rate can reduce the time the analyte spends in the column, minimizing interactions with active sites. However, this may also reduce resolution.

  • Oven Temperature Program: A faster temperature ramp can lead to sharper peaks, but may also compromise separation.

Experimental Workflow for Method Optimization

G cluster_0 Starting Point cluster_1 Parameter Optimization cluster_2 Evaluation cluster_3 Outcome start Initial GC Method with Peak Tailing opt_injection Optimize Injection Temperature start->opt_injection opt_flow Optimize Carrier Gas Flow Rate opt_injection->opt_flow opt_ramp Optimize Oven Temperature Ramp opt_flow->opt_ramp eval_peak_shape Evaluate Peak Shape (Asymmetry Factor) opt_ramp->eval_peak_shape eval_peak_shape->opt_injection Asymmetry >= 1.5 optimized Optimized GC Method eval_peak_shape->optimized Asymmetry < 1.5

Caption: Workflow for optimizing GC method parameters to reduce peak tailing.

Summary of Key Recommendations

  • Prioritize Inertness: The entire sample flow path, from the injection port to the detector, should be as inert as possible.

  • Regular Maintenance: Implement a regular maintenance schedule for your GC system, including replacing consumables in the inlet.

  • Use Amine-Specific Consumables: When possible, use liners and columns that are specifically designed for the analysis of basic compounds.

  • Consider Derivatization for Challenging Analyses: If high sensitivity and excellent peak shape are critical, derivatization is a valuable tool to consider.

By following this guide, researchers, scientists, and drug development professionals can effectively troubleshoot and overcome the challenges of peak tailing in the GC analysis of this compound, leading to more accurate and reliable results.

References

Technical Support Center: Purification of N-Methyldibutylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from N-Methyldibutylamine samples.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound samples?

A1: Common impurities in this compound can originate from its synthesis process. These may include:

  • Unreacted starting materials: Such as dibutylamine and a methylating agent.

  • Byproducts of side reactions: Over-alkylation can lead to the formation of quaternary ammonium salts. Other potential byproducts depend on the specific synthetic route used. For instance, in syntheses involving reductive amination, imine intermediates or over-alkylated products can be impurities.

  • Residual solvents: Solvents used during the synthesis and workup, like benzene or ether, may be present.

  • Water: Due to the hygroscopic nature of amines or from aqueous workup steps.

  • Degradation products: Amines can be susceptible to oxidation over time.

Q2: What methods can be used to assess the purity of this compound?

A2: The purity of this compound can be determined using various analytical techniques:

  • Gas Chromatography (GC): A common and effective method for determining the percentage of purity and identifying volatile impurities. A Flame Ionization Detector (FID) is typically used for quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the identification capabilities of mass spectrometry, allowing for the identification of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product signals.

  • Infrared (IR) Spectroscopy: Can be used to confirm the functional groups present and to check for the absence of certain impurities, like primary or secondary amines, which would show characteristic N-H stretches.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the purification of this compound using various techniques.

Fractional Distillation

Issue 1: Poor separation of this compound from impurities.

Possible Cause Solution
Inefficient column packing.Ensure the fractionating column is packed uniformly with a suitable material (e.g., Raschig rings, glass beads) to provide a large surface area for vapor-liquid equilibrium.
Distillation rate is too fast.Reduce the heating rate to allow for proper equilibrium to be established in the column. A slow and steady distillation rate is crucial for good separation.[1][2]
Incorrect thermometer placement.The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[2]
Insufficient column length.For impurities with boiling points close to this compound, a longer fractionating column or a column with higher theoretical plates may be required.

Issue 2: Product loss during distillation.

Possible Cause Solution
Leaks in the distillation apparatus.Ensure all ground glass joints are properly sealed. Use of grease is a common practice to ensure a good seal.[1]
Bumping of the liquid.Use boiling chips or a magnetic stirrer to ensure smooth boiling and prevent bumping, which can lead to product loss into the condenser.
Distilling to dryness.Avoid distilling to complete dryness as this can lead to the formation of peroxides and potentially an explosion, especially with amines.[1]
Column Chromatography

Issue 1: Tailing of this compound on the silica gel column, leading to poor separation.

Possible Cause Solution
Strong interaction between the basic amine and acidic silica gel.Option A: Modify the mobile phase. Add a small amount of a competing amine, such as triethylamine (0.1-1%) or ammonium hydroxide, to the eluent. This will neutralize the acidic sites on the silica gel and reduce tailing.[3][4]
Option B: Use a modified stationary phase. Employ an amine-functionalized silica gel column or a basic stationary phase like alumina. These materials have a reduced acidic character and minimize unwanted interactions with the basic analyte.[3][4]
Compound is too polar for the chosen solvent system.If the compound does not move from the baseline even with polar solvents, consider using a more aggressive solvent system, such as a mixture of dichloromethane, methanol, and a small amount of ammonium hydroxide.[5]

Issue 2: Compound does not elute from the column.

Possible Cause Solution
Irreversible adsorption or decomposition on silica gel.Test the stability of your compound on a small amount of silica gel before performing column chromatography. If it is unstable, consider alternative purification methods or use a deactivated stationary phase.[5]
Incorrect solvent system.Double-check the polarity of your eluent. You may need to increase the polarity of the mobile phase to elute the compound.
Dilute fractions.The compound may have eluted, but in very dilute fractions. Concentrate the collected fractions and re-analyze them by TLC or another analytical method.[5]
Liquid-Liquid Extraction

Issue 1: Formation of an emulsion at the interface of the organic and aqueous layers.

Possible Cause Solution
Vigorous shaking of the separatory funnel.Gently invert the separatory funnel multiple times instead of vigorous shaking to minimize emulsion formation.[6]
Presence of surfactant-like impurities.Option A: Salting out. Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help break the emulsion.[6][7]
Option B: Filtration. Pass the mixture through a pad of celite or glass wool to break the emulsion.
Option C: Centrifugation. If the emulsion is persistent, centrifuging the mixture can help separate the layers.[7]

Issue 2: Poor recovery of this compound in the organic layer.

| Possible Cause | Solution | | Incorrect pH of the aqueous layer. | this compound is a base. To ensure it remains in its neutral, organic-soluble form, the pH of the aqueous layer should be basic (typically pH > 10). If the aqueous layer is acidic, the amine will be protonated and will partition into the aqueous phase. Adjust the pH of the aqueous layer with a base like sodium hydroxide before extraction.[8][9] | | Insufficient number of extractions. | Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is a more efficient way to extract the compound.[10] | | High polarity of the amine. | For more polar amines, a more polar extraction solvent might be necessary. However, ensure it is immiscible with the aqueous phase. |

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

This protocol is a general guideline and may need to be optimized based on the specific impurities present.

Materials:

  • Crude this compound

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation flask

  • Condenser

  • Receiving flask

  • Heating mantle with a stirrer

  • Thermometer

  • Boiling chips or magnetic stir bar

  • Sodium hydroxide pellets (for drying, optional)

Procedure:

  • Drying (Optional): If the crude sample contains water, it can be pre-dried by stirring over anhydrous potassium carbonate or sodium hydroxide pellets for several hours, followed by decantation or filtration.

  • Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all connections are secure.

  • Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask. Do not fill the flask more than two-thirds full.

  • Distillation:

    • Begin heating the distillation flask gently.

    • Observe the vapor rising through the fractionating column.

    • Maintain a slow and steady distillation rate by controlling the heat input. A good rate is typically 1-2 drops per second of distillate.

    • Monitor the temperature at the still head. Discard any initial fraction that distills at a significantly lower temperature than the boiling point of this compound (approx. 158-160 °C).

    • Collect the fraction that distills at a constant temperature corresponding to the boiling point of pure this compound.

  • Completion: Stop the distillation before the flask goes to dryness. Allow the apparatus to cool down before disassembling.

  • Analysis: Analyze the purity of the collected fraction using GC or another suitable analytical method.

Protocol 2: Purification of this compound by Column Chromatography

This protocol is designed for the purification of amines and addresses the common issue of interaction with silica gel.

Materials:

  • Crude this compound

  • Silica gel (standard or amine-functionalized)

  • Solvents for mobile phase (e.g., hexane, ethyl acetate, dichloromethane, methanol)

  • Triethylamine or ammonium hydroxide (if using standard silica gel)

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Select Stationary and Mobile Phase:

    • Option A (Modified Mobile Phase): Use standard silica gel. Develop a mobile phase system using TLC. A common starting point is a mixture of hexane and ethyl acetate. To prevent tailing, add 0.5-1% triethylamine to the mobile phase.

    • Option B (Modified Stationary Phase): Use an amine-functionalized silica gel column. Develop a suitable mobile phase using TLC with the same stationary phase.

  • Pack the Column:

    • Prepare a slurry of the chosen stationary phase in the initial mobile phase.

    • Pour the slurry into the chromatography column and allow it to pack evenly.

  • Load the Sample:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the column.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel and then adding this to the top of the column.[11]

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase.

    • Collect fractions in separate tubes.

  • Monitoring:

    • Monitor the separation by TLC analysis of the collected fractions.

    • Spot the fractions on a TLC plate and develop it in the chosen mobile phase. Visualize the spots using a suitable method (e.g., UV light if applicable, or an iodine chamber).

  • Combine and Evaporate:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

  • Analysis: Confirm the purity of the final product using GC, NMR, or another appropriate analytical technique.

Data Presentation

The following table summarizes the expected outcomes of different purification techniques. The exact purity will depend on the nature and amount of impurities in the starting material.

Purification Technique Potential Purity Achieved Advantages Disadvantages
Fractional Distillation >99%Suitable for large quantities; effective for separating compounds with different boiling points.Not effective for azeotropes or impurities with very close boiling points; thermal degradation is a risk.
Column Chromatography >99%Highly versatile; can separate complex mixtures and isomers.Can be time-consuming and require large volumes of solvent; potential for sample loss or degradation on the column.
Liquid-Liquid Extraction Variable (often used as a preliminary purification step)Good for removing acidic or basic impurities and for initial workup.Can be labor-intensive; emulsion formation can be problematic; may not provide high purity on its own.

Visualizations

Experimental Workflow for Purification of this compound

experimental_workflow cluster_purification Purification Method crude Crude this compound analysis1 Purity Analysis (GC, NMR) crude->analysis1 decision Purity Acceptable? analysis1->decision pure Pure this compound decision->pure Yes extraction Liquid-Liquid Extraction (Workup) decision->extraction No distillation Fractional Distillation distillation->analysis1 chromatography Column Chromatography chromatography->analysis1 extraction->distillation extraction->chromatography

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting Logic for Column Chromatography of Amines

troubleshooting_chromatography start Poor Separation/Tailing in Column Chromatography check_interaction Interaction with Silica? start->check_interaction solution1 Add Competing Amine to Mobile Phase check_interaction->solution1 Yes solution2 Use Amine-Functionalized Silica check_interaction->solution2 Yes check_polarity Compound Too Polar? check_interaction->check_polarity No end Improved Separation solution1->end solution2->end solution3 Increase Mobile Phase Polarity check_polarity->solution3 Yes check_polarity->end No solution3->end

Caption: Decision tree for troubleshooting poor separation of amines in column chromatography.

References

Technical Support Center: Optimizing N-Methyldibutylamine Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Methyldibutylamine catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in catalysis?

This compound (NMDBA) is a tertiary amine that primarily functions as a base or a nucleophilic catalyst in various organic transformations. Its applications include, but are not limited to:

  • Reductive Amination: Acting as a base to facilitate the formation of imines/enamines for subsequent reduction.

  • Michael Additions: Catalyzing the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

  • Biginelli Reaction: Serving as a catalyst in the one-pot synthesis of dihydropyrimidinones.

  • Dehydrohalogenation Reactions: Promoting elimination reactions to form alkenes.

Q2: How does the steric hindrance of this compound affect its catalytic activity?

The two butyl groups in this compound create significant steric bulk around the nitrogen atom. This steric hindrance can be both advantageous and disadvantageous depending on the reaction. It can prevent undesired side reactions, such as over-alkylation, by blocking the active site from reacting with larger molecules.[1] However, excessive steric hindrance might also slow down the desired reaction rate by impeding the approach of reactants to the catalytic nitrogen center.

Q3: What are the common solvents compatible with this compound catalysis?

This compound is soluble in a wide range of common organic solvents. The choice of solvent can significantly impact reaction outcomes. Typical solvents used include:

  • Aprotic Polar Solvents: Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).

  • Ethereal Solvents: Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), Dioxane.

  • Aromatic Hydrocarbons: Toluene, Xylene.

  • Halogenated Solvents: Dichloromethane (DCM), Chloroform.

The optimal solvent will depend on the specific reaction, solubility of reactants, and the transition state stabilization.[2]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low or no yield is a common issue in catalytic reactions. The following guide provides a systematic approach to troubleshoot this problem.

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low or No Yield Observed check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_catalyst Assess Catalyst Activity and Loading check_reagents->check_catalyst Reagents OK optimize_temp Optimize Reaction Temperature check_catalyst->optimize_temp Catalyst OK optimize_solvent Screen Different Solvents optimize_temp->optimize_solvent Temp. Optimized check_atmosphere Ensure Inert Atmosphere (if required) optimize_solvent->check_atmosphere Solvent Optimized analyze_side_products Analyze for Side Products (GC-MS/LC-MS) check_atmosphere->analyze_side_products Atmosphere OK solution Improved Yield analyze_side_products->solution

Caption: A stepwise workflow for troubleshooting low product yield.

Detailed Troubleshooting Steps:

  • Step 1: Verify Reagent Integrity and Stoichiometry

    • Question: Are your starting materials pure? Have you confirmed their identity and purity via appropriate analytical techniques (NMR, GC-MS, etc.)?

    • Action: Use freshly purified reagents. Ensure accurate measurement of all reactants.

  • Step 2: Evaluate Catalyst Activity and Loading

    • Question: Is the this compound fresh and free of contaminants? Is the catalyst loading appropriate?

    • Action: Use a fresh bottle of the catalyst or purify the existing stock. Optimize the catalyst loading. While higher loading can increase the reaction rate, it may also lead to side reactions.

    Table 1: Effect of Catalyst Loading on Product Yield (Hypothetical Data)

Catalyst Loading (mol%)Reaction Time (h)Product Yield (%)
12415
52465
102485
152486
  • Step 3: Optimize Reaction Temperature

    • Question: Is the reaction temperature optimal for the specific transformation?

    • Action: Screen a range of temperatures. Lower temperatures may increase selectivity but decrease the reaction rate, while higher temperatures can accelerate the reaction but may also promote decomposition or side reactions.

    Table 2: Influence of Temperature on Reaction Outcome (Hypothetical Data)

Temperature (°C)Reaction Time (h)Product Yield (%)Byproduct Formation (%)
25 (RT)4830<5
50247510
80129015
110880 (decomposition observed)25
  • Step 4: Solvent Screening

    • Question: Is the chosen solvent appropriate for the reaction?

    • Action: The polarity and coordinating ability of the solvent can significantly affect the reaction rate and selectivity.[2] Perform the reaction in a variety of solvents with different properties.

    Table 3: Impact of Solvent on Product Yield (Hypothetical Data)

SolventDielectric ConstantProduct Yield (%)
Toluene2.445
THF7.668
Acetonitrile37.588
DMF38.385
Issue 2: Formation of Significant Byproducts

The presence of byproducts can complicate purification and reduce the overall yield of the desired product.

Logical Relationship for Byproduct Formation

byproduct_formation start Significant Byproduct Formation over_alkylation Over-alkylation of Amine start->over_alkylation side_reactions Competing Side Reactions start->side_reactions decomposition Reactant/Product Decomposition start->decomposition catalyst_poisoning Catalyst Deactivation/Poisoning start->catalyst_poisoning solution Identify and Mitigate Byproduct Formation over_alkylation->solution side_reactions->solution decomposition->solution catalyst_poisoning->solution

Caption: Potential causes of significant byproduct formation.

Troubleshooting Strategies:

  • Over-alkylation: In reactions involving alkylation of amines, the product can sometimes compete with the starting material for the alkylating agent, leading to poly-alkylation.

    • Solution: Use a larger excess of the amine starting material or add the alkylating agent slowly to the reaction mixture. The steric bulk of this compound can also help minimize this issue.[1]

  • Competing Side Reactions: The catalyst may be promoting an undesired reaction pathway.

    • Solution: Adjusting the reaction temperature or solvent may favor the desired reaction. The addition of specific additives can sometimes suppress side reactions.

  • Decomposition: Reactants or the desired product may be unstable under the reaction conditions.

    • Solution: Lower the reaction temperature or shorten the reaction time. Ensure an inert atmosphere if any of the components are sensitive to air or moisture.

  • Catalyst Deactivation: The catalyst may be deactivated by impurities in the reaction mixture or by reacting with one of the components.

    • Solution: Purify all reagents and solvents. Consider using a higher catalyst loading or adding the catalyst in portions throughout the reaction.

Experimental Protocols

Protocol 1: General Procedure for Optimizing Catalyst Loading in a Michael Addition

  • Setup: To a series of oven-dried 10 mL round-bottom flasks equipped with magnetic stir bars, add the α,β-unsaturated carbonyl compound (1.0 mmol) and the nucleophile (1.2 mmol).

  • Solvent and Catalyst Addition: Dissolve the reactants in 5 mL of the chosen solvent (e.g., Acetonitrile). Add varying amounts of this compound (e.g., 1 mol%, 5 mol%, 10 mol%, 15 mol%) to each flask.

  • Reaction: Stir the reactions at a constant temperature (e.g., room temperature or 50 °C).

  • Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) at regular intervals (e.g., every 2 hours).

  • Workup and Analysis: Once the reaction is complete (or after a fixed time, e.g., 24 hours), quench the reaction with a suitable reagent (e.g., saturated aqueous NH4Cl). Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.

  • Yield Determination: Determine the yield of the desired product by a suitable analytical method (e.g., NMR with an internal standard or by isolating the pure product via column chromatography).

Protocol 2: Screening Solvents for a Biginelli Reaction

  • Setup: In parallel, set up a series of reactions in different solvents (e.g., Toluene, THF, Acetonitrile, DMF). To each reaction vessel, add the aldehyde (1.0 mmol), the β-ketoester (1.0 mmol), urea (1.5 mmol), and a catalytic amount of this compound (e.g., 10 mol%).

  • Reaction: Heat all reactions to the same temperature (e.g., 80 °C) and stir for the same duration (e.g., 12 hours).

  • Analysis: After cooling to room temperature, take an aliquot from each reaction mixture and analyze by LC-MS or GC-MS to determine the relative conversion to the desired dihydropyrimidinone.

  • Optimization: The solvent that provides the highest conversion and selectivity can then be used for further optimization of other reaction parameters.

References

Technical Support Center: N-Methyldibutylamine (NMDBA) Storage and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering potential degradation of N-Methyldibutylamine (NMDBA) during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound (NMDBA) degradation during storage?

A1: The primary cause of NMDBA degradation during storage is oxidation. As a tertiary amine, NMDBA is susceptible to oxidation by atmospheric oxygen, which can be accelerated by exposure to light and elevated temperatures. While generally more stable than primary or secondary amines, long-term storage can lead to the formation of impurities.[1] Another potential, though less common, issue under ambient conditions is the reaction with atmospheric carbon dioxide or moisture.

Q2: What is the most common degradation product of NMDBA in storage?

A2: The most common degradation product of a tertiary amine like NMDBA is its corresponding N-oxide (this compound N-oxide). This occurs when the nitrogen atom is oxidized.[2]

Q3: Can NMDBA undergo other forms of degradation in storage?

A3: While N-oxide formation is the most probable degradation pathway, dealkylation is another possibility, though it typically requires more energy (e.g., heat or catalytic conditions).[3][4][5][6][7] This process would result in the formation of a secondary amine (Dibutylamine or N-methylbutylamine) and a corresponding aldehyde (formaldehyde or butyraldehyde). These secondary amines and aldehydes can themselves be further oxidized.

Q4: How can I minimize NMDBA degradation during storage?

A4: To minimize degradation, store NMDBA in a tightly sealed, amber glass bottle to protect it from light and air.[1] The storage area should be cool, dry, and well-ventilated, away from sources of ignition as NMDBA is flammable. Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent oxidation.[1]

Q5: My experimental results are inconsistent when using an older bottle of NMDBA. Could this be due to degradation?

A5: Yes, inconsistent experimental results are a strong indicator of reagent degradation. The presence of impurities such as N-oxides or dealkylated products can alter the reactivity, concentration, and overall properties of the NMDBA, leading to unreliable outcomes.

Troubleshooting Guide

This section provides a step-by-step guide to identifying and addressing potential NMDBA degradation.

Issue: Suspected Degradation of Stored this compound

dot

Caption: Troubleshooting workflow for suspected NMDBA degradation.

Step 1: Visual Inspection
  • Observation: Pure this compound should be a clear, colorless liquid. A noticeable yellowing or the formation of a precipitate upon standing can be an initial sign of degradation. Aromatic amines are particularly noted to become colored on storage due to atmospheric oxidation.[6]

  • Action: If visual changes are observed, proceed to analytical testing for confirmation. Even if no visual change is apparent, analytical verification is recommended for critical applications or if the material has been stored for an extended period.

Step 2: Analytical Characterization

To confirm and identify the nature of the degradation, the following analytical techniques are recommended.

Table 1: Summary of Analytical Techniques for NMDBA Degradation Analysis

Analytical TechniquePrimary Degradation Product DetectedExpected Observations
¹H NMR Spectroscopy This compound N-oxideDownfield shift of the protons on the carbons alpha to the nitrogen. Appearance of new signals.
LC-MS This compound N-oxideA peak with a mass-to-charge ratio (m/z) corresponding to the molecular weight of NMDBA + 16.
GC-MS Dealkylated Amines (Dibutylamine, N-methylbutylamine)Peaks with m/z values corresponding to the molecular weights of the dealkylated products.

Experimental Protocols

Protocol 1: ¹H NMR Spectroscopy for N-oxide Detection

dot

Caption: Workflow for ¹H NMR analysis of NMDBA.

  • Objective: To detect the presence of this compound N-oxide.

  • Methodology:

    • Prepare a sample by dissolving a small amount of the suspect NMDBA in a deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H NMR spectrum.

    • Data Interpretation:

      • Compare the obtained spectrum with a reference spectrum of pure, fresh NMDBA.

      • The formation of the N-oxide will cause a deshielding effect on the protons attached to the carbons adjacent (alpha) to the nitrogen atom. This results in a downfield shift (to a higher ppm value) of the signals for these protons.

      • Integrate the signals to estimate the relative percentage of the N-oxide impurity.

Protocol 2: LC-MS for N-oxide and Amine Impurity Detection
  • Objective: To identify this compound N-oxide and potential dealkylated amine impurities.

  • Methodology:

    • Prepare a dilute solution of the NMDBA sample in a suitable solvent mixture (e.g., methanol/water with a small amount of formic acid to facilitate protonation).

    • Inject the sample into an LC-MS system equipped with a C18 column.

    • Use a gradient elution profile with mobile phases such as water with formic acid (A) and acetonitrile or methanol with formic acid (B).

    • Set the mass spectrometer to scan in positive ion mode.

    • Data Interpretation:

      • Look for a peak with an m/z value corresponding to [M+H]⁺ of NMDBA (144.28).

      • The presence of this compound N-oxide will be indicated by a peak with an m/z of [M+16+H]⁺ (160.28).

      • Search for peaks corresponding to the [M+H]⁺ of potential dealkylated products: Dibutylamine (130.26) and N-methylbutylamine (88.17).

Protocol 3: GC-MS for Dealkylated Impurity Analysis
  • Objective: To detect volatile dealkylated amine impurities.

  • Methodology:

    • Prepare a dilute solution of the NMDBA sample in a volatile organic solvent (e.g., dichloromethane or methanol).

    • Inject the sample into a GC-MS system.

    • Use a suitable capillary column for amine analysis (e.g., a DB-5ms or equivalent).

    • Program the oven with a temperature gradient to separate compounds based on their boiling points.

    • Data Interpretation:

      • Identify the main peak corresponding to NMDBA by its retention time and mass spectrum.

      • Search for earlier eluting peaks and compare their mass spectra with the library data for Dibutylamine and N-methylbutylamine.

Summary of Potential Degradation Pathways

dot

DegradationPathways NMDBA This compound (C9H21N) Oxidation Oxidation (Air, Light, Heat) NMDBA->Oxidation Primary Pathway Dealkylation Dealkylation (Less Common) NMDBA->Dealkylation Secondary Pathway N_Oxide This compound N-oxide Oxidation->N_Oxide Secondary_Amine1 Dibutylamine Dealkylation->Secondary_Amine1 Secondary_Amine2 N-methylbutylamine Dealkylation->Secondary_Amine2

Caption: Potential degradation pathways of NMDBA in storage.

Disclaimer: This guide provides general troubleshooting advice. Specific experimental conditions and analytical instrumentation may require optimization. Always consult the material safety data sheet (MSDS) for this compound before handling.

References

Technical Support Center: Enhancing Detection of N-Methyldibutylamine in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection sensitivity of N-Methyldibutylamine (NMDA) using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for this compound (NMDA) analysis?

A1: this compound, a secondary amine, is most effectively ionized in positive ion mode. Electrospray ionization (ESI) is a common and suitable technique for this compound. The basic nitrogen atom in the NMDA structure readily accepts a proton, forming a protonated molecule [M+H]+, which can be detected with high sensitivity by the mass spectrometer.

Q2: What are the expected precursor ions for NMDA in positive ESI mode?

A2: The primary precursor ion for NMDA (molar mass: 143.27 g/mol ) will be the protonated molecule, [M+H]+, with a mass-to-charge ratio (m/z) of approximately 144.3.[1] Depending on the mobile phase composition and sample matrix, other adducts such as sodium [M+Na]+ (m/z 166.3) or ammonium [M+NH4]+ (m/z 161.3) may be observed. It is crucial to confirm the dominant precursor ion during method development to maximize sensitivity.

Q3: How can I optimize the MS/MS parameters for NMDA?

A3: Optimization of MS/MS parameters, such as cone voltage and collision energy, is critical for achieving high sensitivity. This is typically done by infusing a standard solution of NMDA directly into the mass spectrometer.

  • Cone Voltage: This parameter is optimized to maximize the intensity of the precursor ion ([M+H]+) while minimizing in-source fragmentation.

  • Collision Energy (CE): This is optimized for each product ion to achieve the most stable and intense signal. Smaller fragment ions generally require higher collision energy.[2]

A systematic approach involves ramping these voltages and monitoring the signal intensity of the precursor and product ions to find the optimal values.[3][4]

Troubleshooting Guides

Issue 1: Poor Signal Intensity or Low Sensitivity

Possible Causes & Solutions:

CauseRecommended Action
Suboptimal Mobile Phase pH The pH of the mobile phase significantly impacts the ionization efficiency of basic compounds like NMDA. Ensure the mobile phase is acidic to promote protonation. The addition of 0.1% formic acid to both the aqueous and organic mobile phases is a good starting point.[5]
Inappropriate Mobile Phase Additive While formic acid is common, ammonium formate can sometimes improve peak shape and signal intensity for amines by providing a consistent source of protons and improving chromatographic behavior.[6][7]
Ion Suppression from Matrix Effects Co-eluting matrix components can compete with NMDA for ionization, reducing its signal. Improve sample clean-up, optimize chromatographic separation to move NMDA away from interfering peaks, or consider using a different ionization source like Atmospheric Pressure Chemical Ionization (APCI) which can be less susceptible to matrix effects for certain compounds.
Incorrect MS/MS Transition Ensure you are monitoring the most intense and specific precursor-product ion transitions for NMDA. If these are not known, they must be determined empirically by performing a product ion scan on the [M+H]+ precursor.
Suboptimal Cone Voltage or Collision Energy As detailed in the FAQs, these parameters must be optimized for NMDA. Using default or non-optimized values will likely result in suboptimal sensitivity.[2][3]
Issue 2: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions:

CauseRecommended Action
Secondary Interactions with Residual Silanols Basic compounds like NMDA can interact with acidic silanol groups on the surface of the silica-based stationary phase, leading to peak tailing. Using a column with high-purity silica and effective end-capping can minimize this. Alternatively, adding a small amount of a competing base, like triethylamine (use with caution as it can cause ion suppression), or using a mobile phase with a slightly higher ionic strength (e.g., with ammonium formate) can help.[7]
Column Overload Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample.
Inappropriate Mobile Phase Composition Ensure the organic solvent in the mobile phase has sufficient elution strength for NMDA. If the peak is broad, a stronger organic solvent or a steeper gradient may be needed.
Use of an Unsuitable Column For basic compounds, a column with a stationary phase that shields silanol interactions, such as an embedded polar group (EPG) column, can provide better peak shape.

Experimental Protocols

Protocol 1: Optimization of MS/MS Parameters for this compound
  • Prepare a standard solution of this compound at a concentration of approximately 1 µg/mL in 50:50 methanol:water with 0.1% formic acid.

  • Infuse the standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Acquire data in MS scan mode to identify the precursor ion, which is expected to be [M+H]+ at m/z 144.3.

  • Optimize the cone voltage by ramping the voltage (e.g., from 10 to 60 V) and monitoring the intensity of the m/z 144.3 ion. Select the voltage that gives the maximum intensity.

  • Perform a product ion scan on the precursor ion (m/z 144.3) to identify the major fragment ions.

  • Select the two most intense and stable product ions for Multiple Reaction Monitoring (MRM).

  • Optimize the collision energy for each selected product ion by ramping the collision energy (e.g., from 5 to 40 eV) and monitoring the intensity of the product ion signal. Select the collision energy that provides the maximum intensity for each transition.[2][4]

Illustrative MRM Transitions for Similar Secondary Amines (for method development starting points):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Illustrative Collision Energy (eV)
N-Nitrosodiethylamine (NDEA)103.175.115
N-Nitrosodi-n-butylamine (NDBA)159.2103.118
N-Nitrosoethylisopropylamine (NEIPA)117.175.116

Note: These values are for illustrative purposes and must be empirically optimized for this compound on your specific instrument.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for your specific sample matrix.

  • Sample Pre-treatment: Dilute the sample (e.g., 1 mL) with an equal volume of 0.1% formic acid in water.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing with methanol (1 mL) followed by equilibration with 0.1% formic acid in water (1 mL).

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 0.1% formic acid in water (1 mL) to remove neutral and acidic interferences, followed by methanol (1 mL) to remove less polar interferences.

  • Elution: Elute the this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase.

Visualizations

Logical Workflow for Troubleshooting Poor Signal Intensity

ColumnComparison cluster_c18 Standard C18 Column cluster_pfp PFP (Pentafluorophenyl) Column C18_Interactions Primary Interaction: Hydrophobic C18_Result Potential for Peak Tailing due to Silanol Interactions C18_Interactions->C18_Result PFP_Interactions Multiple Interactions: Hydrophobic, Dipole-Dipole, π-π, Ion-Exchange PFP_Result Alternative Selectivity Improved Peak Shape for Basic Analytes PFP_Interactions->PFP_Result Analyte This compound (Basic Analyte) Analyte->C18_Interactions Analyte->PFP_Interactions

References

Preventing side reactions in N-Methyldibutylamine mediated synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Methyldibutylamine in their synthetic protocols. The information is designed to help anticipate and mitigate common side reactions, ensuring higher product purity and yield.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound mediated synthesis in a practical question-and-answer format.

Question 1: My reaction is sluggish, and the yield of my desired product is lower than expected. I suspect the this compound is degrading. What are the likely side reactions?

Answer: The two most common side reactions involving this compound that can lead to its consumption and reduced reaction efficiency are N-oxidation and N-dealkylation .

  • N-Oxidation: Tertiary amines like this compound can be oxidized to their corresponding N-oxides, especially in the presence of air or other oxidizing agents.[1] This N-oxide is generally less basic and non-nucleophilic, thus halting its intended catalytic or mediating role.

  • N-Dealkylation: Under certain conditions, particularly with electrophilic reagents or elevated temperatures, this compound can undergo dealkylation to form N-methylbutylamine or dibutylamine.[2][3] These secondary amines can potentially react with your starting materials or products, leading to impurities.

Question 2: I have identified an impurity with a mass 16 units higher than this compound. How can I confirm if it is the N-oxide and how do I prevent its formation?

Answer: An impurity with a mass increase of 16 amu strongly suggests the formation of this compound N-oxide.

Confirmation:

  • LC-MS Analysis: The most direct method for detection. The N-oxide will have a distinct retention time and the expected mass-to-charge ratio.

  • Chemical Reduction: Treat an aliquot of your reaction mixture with a selective reducing agent for N-oxides, such as titanium(III) chloride (TiCl₃).[4][5] If the peak corresponding to the impurity disappears and the peak for this compound increases, it confirms the presence of the N-oxide.

Prevention: To minimize N-oxide formation, it is crucial to reduce exposure to oxygen.

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere of nitrogen or argon. This is the most effective preventative measure.[1]

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Avoid Oxidizing Agents: Ensure your starting materials and reagents are free from peroxides and other oxidizing impurities.[6]

Below is a table illustrating the hypothetical effect of reaction atmosphere on N-oxide formation.

Reaction ConditionDesired Product Yield (%)This compound N-oxide (%)
Reaction run under air8510-15
Reaction run under Argon>95<1

Question 3: My product is contaminated with secondary amines (N-methylbutylamine or dibutylamine). How can I avoid this N-dealkylation?

Answer: N-dealkylation can be a significant side reaction, especially in the presence of certain reagents.

Prevention Strategies:

  • Control of Electrophiles: N-dealkylation can be promoted by electrophilic reagents like acyl chlorides or alkyl halides.[3] If your synthesis involves such reagents, consider adding the this compound slowly and at a low temperature to control its reaction.

  • Temperature Management: Higher reaction temperatures can sometimes lead to dealkylation. Running the reaction at the lowest effective temperature can help minimize this side reaction.

  • Alternative Bases: If N-dealkylation is a persistent issue, consider using a more sterically hindered non-nucleophilic base.

Question 4: How can I remove N-oxide or dealkylated amine impurities from my final product?

Answer: If side reactions do occur, the resulting impurities can often be removed during workup and purification.

  • N-Oxide Removal:

    • Acidic Wash: N-oxides are often more polar and water-soluble than their parent amines. An aqueous acid wash during workup can sometimes selectively remove the N-oxide.

    • Reduction and Extraction: Treat the crude product with a reducing agent like TiCl₃ or a diboron reagent to convert the N-oxide back to this compound.[2] The parent amine can then be removed by a subsequent acid wash.

  • Dealkylated Amine Removal:

    • Acidic Extraction: Both N-methylbutylamine and dibutylamine are basic and can be removed from the organic phase with an aqueous acid wash.

    • Chromatography: If the polarity difference is sufficient, column chromatography can be an effective method for separating your product from these amine impurities.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in a synthesis? A1: this compound is a tertiary amine, and it primarily functions as a base or a nucleophilic catalyst. As a base, it can deprotonate acidic protons in a reaction. Its nucleophilic nature allows it to act as a catalyst in certain transformations.[6]

Q2: With which reagents is this compound incompatible? A2: this compound is incompatible with strong oxidizing agents, strong acids, isocyanates, halogenated organics, peroxides, acidic phenols, epoxides, anhydrides, and acid halides.[6][7] Reactions with these substances can be exothermic and may lead to the formation of undesired byproducts.

Q3: How should I properly store and handle this compound to maintain its purity? A3: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition. To prevent oxidation, it is best to store it under an inert atmosphere (nitrogen or argon).[1]

Q4: What analytical techniques are suitable for monitoring the consumption of this compound and the formation of side products? A4: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for this purpose. For GC-MS analysis of amines, derivatization may be necessary to improve peak shape and resolution.[8][9]

Experimental Protocols

Protocol 1: General Procedure for a Reaction Mediated by this compound under an Inert Atmosphere to Prevent N-Oxidation

  • Apparatus Setup: Assemble a flame-dried or oven-dried reaction flask equipped with a magnetic stir bar, a condenser, and a nitrogen or argon inlet.

  • Inerting: Purge the reaction vessel with the inert gas for 10-15 minutes.

  • Reagent Addition:

    • Dissolve the starting material in a degassed solvent and add it to the reaction flask via a syringe or cannula.

    • Add this compound (ensure it has been stored under an inert atmosphere) to the reaction mixture dropwise at the desired temperature.

    • Add the second reagent to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, quench the reaction as appropriate (e.g., with water or a mild acid). Extract the product with a suitable organic solvent. Wash the organic layer with an aqueous acid solution to remove any remaining this compound. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography, distillation, or recrystallization as needed.

Protocol 2: Analytical Procedure for the Detection and Quantification of N-Oxide and Dealkylated Impurities by LC-MS

  • Sample Preparation:

    • Take an aliquot of the crude reaction mixture and dilute it with a suitable solvent (e.g., acetonitrile or methanol).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • LC-MS Conditions (General Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.

    • MS Detection: Electrospray ionization (ESI) in positive ion mode. Scan for the m/z of this compound (144.28), this compound N-oxide (160.28), N-methylbutylamine (88.17), and dibutylamine (130.26).

  • Quantification: Create a calibration curve using standards of known concentrations for this compound and the potential impurities to quantify their amounts in the reaction mixture.

Visualizations

TroubleshootingWorkflow start Low Yield or Suspected Catalyst Degradation side_reactions Identify Potential Side Reactions start->side_reactions n_oxidation N-Oxidation (Mass +16 amu) side_reactions->n_oxidation n_dealkylation N-Dealkylation (Formation of secondary amines) side_reactions->n_dealkylation confirm_n_oxide Confirm with LC-MS or Chemical Reduction (TiCl3) n_oxidation->confirm_n_oxide confirm_dealkylation Confirm with GC-MS or LC-MS n_dealkylation->confirm_dealkylation prevent_n_oxide Prevent N-Oxidation confirm_n_oxide->prevent_n_oxide prevent_n_oxide_actions Use Inert Atmosphere (N2/Ar) Use Degassed Solvents Avoid Oxidizing Agents prevent_n_oxide->prevent_n_oxide_actions purification Impurity Removal prevent_n_oxide->purification prevent_dealkylation Prevent N-Dealkylation confirm_dealkylation->prevent_dealkylation prevent_dealkylation_actions Control Temperature Slow Addition of Electrophiles Consider Alternative Base prevent_dealkylation->prevent_dealkylation_actions prevent_dealkylation->purification acid_wash Aqueous Acid Wash purification->acid_wash chromatography Column Chromatography purification->chromatography

Caption: Troubleshooting workflow for this compound mediated synthesis.

ExperimentalWorkflow cluster_prevention Preventative Measures inert_atmosphere Inert Atmosphere (N2 or Ar) reagent_addition Reagent Addition inert_atmosphere->reagent_addition degassed_solvents Degassed Solvents degassed_solvents->reagent_addition temp_control Temperature Control temp_control->reagent_addition setup Reaction Setup setup->inert_atmosphere setup->degassed_solvents setup->temp_control reaction Reaction reagent_addition->reaction monitoring Monitoring (LC-MS/GC-MS) reaction->monitoring workup Workup & Purification reaction->workup monitoring->reaction product Pure Product workup->product

Caption: General experimental workflow with integrated preventative measures.

References

Technical Support Center: Scaling Up N-Methyldibutylamine Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the industrial-scale production of N-Methyldibutylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: The most prevalent industrial synthesis route is the N-methylation of dibutylamine. This is typically achieved through the Eschweiler-Clarke reaction, which utilizes formaldehyde and formic acid as the methylating agent.[1][2][3] Other methods include reaction with methylating agents like dimethyl sulfate or dimethyl carbonate, and reductive amination with formaldehyde and a reducing agent.[4][5][6]

Q2: Why is the Eschweiler-Clarke reaction often preferred for industrial production?

A2: The Eschweiler-Clarke reaction is favored due to its use of inexpensive and readily available reagents (formaldehyde and formic acid), high yields, and operational simplicity.[2][7] A key advantage is that the reaction stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts, which can be a significant issue with other alkylating agents.[1][2]

Q3: What are the primary safety concerns when handling reagents for this compound synthesis?

A3: The reactants involved pose several hazards. Dibutylamine is corrosive and can cause severe skin burns and eye damage.[8] Formaldehyde is a known carcinogen and is toxic. Formic acid is also corrosive. Methylating agents like dimethyl sulfate are highly toxic and carcinogenic.[5] It is crucial to handle these chemicals in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection.

Q4: What are the typical downstream applications of this compound?

A4: this compound is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[4] Its properties also make it suitable for use as a catalyst and in the production of other specialty chemicals.

Troubleshooting Guides

Low Product Yield

Q: We are experiencing lower than expected yields (<80%) in our scaled-up Eschweiler-Clarke synthesis of this compound. What are the potential causes and how can we troubleshoot this?

A: Low yields in the Eschweiler-Clarke reaction can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature. The reaction of secondary amines can be slower than that of primary amines.

    • Solution: Monitor the reaction progress using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Consider extending the reaction time or gradually increasing the temperature. Ensure the reaction mixture is homogenous through efficient stirring.

  • Sub-optimal Reagent Ratio:

    • Cause: The molar ratio of formaldehyde and formic acid to dibutylamine is critical. An insufficient amount of the methylating agent will lead to incomplete conversion.

    • Solution: Ensure that a slight excess of both formaldehyde and formic acid is used. A typical starting point is a 1.1 to 1.5 molar equivalent of formaldehyde and a 1.8 to 2.5 molar equivalent of formic acid relative to dibutylamine.[2]

  • Side Reactions:

    • Cause: Formation of N-formyldibutylamine is a possible side reaction if the reduction of the intermediate iminium ion is not efficient.

    • Solution: Ensure the formic acid used is of high purity and concentration. The presence of water can sometimes hinder the reaction. While aqueous formaldehyde is commonly used, minimizing additional water in the reaction mixture is beneficial.

  • Product Loss During Workup:

    • Cause: this compound has some solubility in water, which can lead to losses during the aqueous workup. Emulsion formation can also trap the product.

    • Solution: After basifying the reaction mixture, ensure complete extraction of the product by performing multiple extractions with a suitable organic solvent (e.g., dichloromethane, diethyl ether). If emulsions form, adding a saturated brine solution can help to break them.

Product Purity Issues

Q: Our final this compound product is contaminated with a significant amount of unreacted dibutylamine. How can we improve the purity?

A: The presence of unreacted starting material is a common issue and can be addressed through the following:

  • Driving the Reaction to Completion:

    • Action: As mentioned for low yield, optimizing the reaction conditions (time, temperature, and reagent ratios) is the first step to ensure maximum conversion of dibutylamine.

  • Efficient Purification:

    • Action: Fractional distillation is the most effective method for separating this compound from the higher-boiling dibutylamine. Ensure your distillation column is efficient enough for the separation.

    • Alternative: For smaller scales or to remove trace amounts of dibutylamine, column chromatography can be employed, although this is less practical for large industrial batches.

Q: We are observing the formation of a solid precipitate in our product upon standing. What could this be and how do we prevent it?

A: This precipitate is likely a salt, such as the formate salt of this compound or unreacted dibutylamine.

  • Cause: Incomplete neutralization during the workup or insufficient washing of the organic phase.

  • Solution: Ensure the reaction mixture is made sufficiently alkaline (pH > 12) with a strong base like sodium hydroxide before extraction. Wash the combined organic extracts thoroughly with water and then with a saturated brine solution to remove any residual salts and water.

Data Presentation

Table 1: Comparison of Common N-Methylation Methods for Dibutylamine

ParameterEschweiler-Clarke ReactionDimethyl Sulfate Methylation
Methylating Agent Formaldehyde & Formic AcidDimethyl Sulfate ((CH₃)₂SO₄)
Typical Reactant Ratio Dibutylamine:Formaldehyde:Formic Acid (1 : 1.1-1.5 : 1.8-2.5)Dibutylamine:Dimethyl Sulfate (1 : 1.1-1.3)
Reaction Temperature 80 - 120 °C20 - 60 °C
Reaction Pressure AtmosphericAtmospheric
Typical Reaction Time 12 - 24 hours4 - 12 hours
Typical Yield 85 - 98%80 - 95%
Purity (Post-Purification) > 99%> 99%
Key Advantages Inexpensive reagents, avoids quaternary salt formation.Milder reaction conditions.
Key Disadvantages Higher reaction temperature, longer reaction time.Highly toxic and carcinogenic reagent, potential for over-methylation.

Experimental Protocols

Industrial Scale Synthesis of this compound via Eschweiler-Clarke Reaction

1. Materials and Equipment:

  • Dibutylamine (1 mole equivalent)

  • Formaldehyde (37% aqueous solution, 1.2 mole equivalents)

  • Formic Acid (98-100%, 2.0 mole equivalents)

  • Sodium Hydroxide (50% aqueous solution)

  • Dichloromethane (for extraction)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate

  • Glass-lined or stainless steel reactor with heating/cooling capabilities, a mechanical stirrer, a condenser, and a temperature probe.

  • Separatory funnel (for workup at smaller scales) or equivalent liquid-liquid extraction setup.

  • Distillation apparatus.

2. Procedure:

  • Charging the Reactor: Charge the reactor with dibutylamine (1 mole equivalent).

  • Addition of Reagents: Under controlled stirring, slowly add formic acid (2.0 mole equivalents) to the reactor. The addition is exothermic, so maintain the temperature below 40°C using a cooling jacket if necessary.

  • Formaldehyde Addition: Once the initial exotherm subsides, slowly add the formaldehyde solution (1.2 mole equivalents).

  • Reaction: Heat the reaction mixture to 90-100°C and maintain this temperature for 18-24 hours. Monitor the reaction progress by GC analysis of aliquots. The reaction is complete when the dibutylamine peak area is minimal.

  • Cooling and Neutralization: Cool the reaction mixture to room temperature. Slowly and carefully add 50% sodium hydroxide solution to the stirred mixture to basify it to a pH of >12. This step is highly exothermic and will evolve carbon dioxide gas; ensure adequate venting and cooling.

  • Extraction: Transfer the mixture to a liquid-liquid extraction unit. Extract the aqueous phase three times with dichloromethane.

  • Washing: Combine the organic extracts and wash them sequentially with water and then with saturated brine solution.

  • Drying: Dry the organic phase over anhydrous sodium sulfate.

  • Solvent Removal: Remove the dichloromethane by distillation at atmospheric pressure.

  • Purification: Purify the crude this compound by fractional distillation under atmospheric pressure to obtain the final product with high purity.

Mandatory Visualizations

Eschweiler_Clarke_Mechanism cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Reduction Dibutylamine Dibutylamine Formaldehyde Formaldehyde Aminal Aminal Intermediate Dibutylamine->Aminal + H₂C=O Iminium_Ion Iminium Ion Aminal->Iminium_Ion - H₂O Aminal->Iminium_Ion NMDBA This compound Iminium_Ion->NMDBA + HCOOH Formic_Acid Formic Acid CO2 CO₂

Caption: Mechanism of the Eschweiler-Clarke reaction for this compound synthesis.

Troubleshooting_Yield Start Low Product Yield Check_Completion Check Reaction Completion (GC/TLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction is Complete Check_Completion->Complete Yes Increase_Time_Temp Increase Reaction Time/Temperature Incomplete->Increase_Time_Temp Check_Ratios Verify Reagent Ratios Complete->Check_Ratios Resolved Yield Improved Increase_Time_Temp->Resolved Incorrect_Ratios Incorrect Ratios Check_Ratios->Incorrect_Ratios No Correct_Ratios Ratios are Correct Check_Ratios->Correct_Ratios Yes Adjust_Ratios Adjust Reagent Ratios Incorrect_Ratios->Adjust_Ratios Check_Workup Analyze Aqueous & Organic Layers from Workup Correct_Ratios->Check_Workup Adjust_Ratios->Resolved Product_in_Aqueous Product Loss in Aqueous Layer Check_Workup->Product_in_Aqueous Product Found Optimize_Extraction Optimize Extraction (More Extractions, Brine Wash) Product_in_Aqueous->Optimize_Extraction Optimize_Extraction->Resolved

References

Technical Support Center: N-Methyldibutylamine Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification methods for N-Methyldibutylamine. It includes troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound are fractional distillation under reduced pressure, preparative high-performance liquid chromatography (HPLC), and liquid-liquid extraction. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Common impurities can include unreacted starting materials such as dibutylamine and a methylating agent, over-alkylation products (quaternary ammonium salts), and byproducts from side reactions. Solvents used in the synthesis may also be present.

Q3: My this compound sample is discolored. What could be the cause?

A3: Discoloration, often appearing as a yellow or brownish tint, can be due to the presence of oxidized impurities or degradation products. It is advisable to store this compound under an inert atmosphere and away from light to minimize degradation. Purification through distillation or chromatography can often remove these colored impurities.

Q4: Can I use standard silica gel chromatography to purify this compound?

A4: Standard silica gel is acidic and can cause peak tailing and irreversible adsorption of basic compounds like this compound. If using silica gel, it is often necessary to add a basic modifier, such as triethylamine (1-2%), to the eluent to improve separation. Alternatively, using a more inert stationary phase like alumina (basic or neutral) or reverse-phase chromatography is recommended.

Q5: What is the boiling point of this compound?

A5: The boiling point of this compound is approximately 49-51 °C at a reduced pressure of 10 mmHg.[1] Distillation at atmospheric pressure is generally not recommended as it may lead to decomposition.

Troubleshooting Guides

Fractional Vacuum Distillation
Problem Potential Cause(s) Troubleshooting Steps
Bumping or Unstable Boiling - Uneven heating.- Insufficient vacuum.- Lack of boiling chips or inadequate stirring.- Ensure the heating mantle is in good contact with the flask and provides even heat distribution.- Check the vacuum system for leaks and ensure the pump is functioning correctly.- Add fresh boiling chips or use a magnetic stirrer.
Poor Separation of Fractions - Inefficient fractionating column.- Distillation rate is too fast.- Fluctuations in vacuum or heat.- Use a fractionating column with a higher number of theoretical plates (e.g., Vigreux or packed column).- Reduce the heating rate to allow for proper equilibration between liquid and vapor phases.- Stabilize the vacuum and heating to maintain a steady distillation rate.
Product is Contaminated with Water - Incomplete drying of the crude product.- Leaks in the distillation apparatus.- Ensure the crude this compound is thoroughly dried with a suitable drying agent (e.g., KOH, MgSO₄) before distillation.- Check all joints and connections for leaks.
Low Yield - Hold-up in the distillation column.- Product decomposition at high temperatures.- Insulate the distillation column to minimize heat loss.- Ensure the distillation is performed under a sufficiently low vacuum to reduce the boiling point.
Preparative HPLC
Problem Potential Cause(s) Troubleshooting Steps
Peak Tailing - Interaction of the basic amine with acidic sites on the stationary phase.- Column overload.- Add a basic modifier (e.g., triethylamine, diethylamine) to the mobile phase (0.1-1%).- Use a column specifically designed for the purification of basic compounds.- Reduce the sample load on the column.
Poor Resolution - Inappropriate mobile phase composition.- Column is not efficient.- Optimize the mobile phase gradient and solvent strength.- Use a longer column or a column with smaller particle size for higher efficiency.
Irreproducible Retention Times - Changes in mobile phase composition.- Column degradation.- Ensure the mobile phase is well-mixed and degassed.- Flush the column with a strong solvent after each run and store it in an appropriate solvent.
High Backpressure - Column frit or packing is clogged.- Particulate matter in the sample.- Filter the sample before injection.- Back-flush the column according to the manufacturer's instructions.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol is based on general procedures for purifying tertiary amines.

1. Drying the Crude Product:

  • Transfer the crude this compound to a round-bottom flask.

  • Add anhydrous potassium hydroxide (KOH) pellets and stir for 2-4 hours to remove water and acidic impurities.

  • Decant or filter the dried amine into a distillation flask.

2. Assembling the Distillation Apparatus:

  • Assemble a fractional distillation apparatus with a Vigreux or packed fractionating column.

  • Use a vacuum-jacketed distillation head to minimize heat loss.

  • Connect the apparatus to a vacuum pump with a cold trap in between.

3. Distillation:

  • Add boiling chips or a magnetic stir bar to the distillation flask.

  • Gradually apply vacuum to the system, ensuring all connections are secure.

  • Once the desired vacuum is reached (e.g., 10 mmHg), begin heating the distillation flask gently.

  • Collect any low-boiling impurities as the forerun.

  • Collect the this compound fraction at its boiling point under the applied vacuum (approximately 49-51 °C at 10 mmHg).[1]

  • Monitor the temperature at the distillation head; a stable temperature indicates the collection of a pure fraction.

  • Stop the distillation before the flask goes to dryness to prevent the formation of peroxides.

4. Purity Analysis:

  • Analyze the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Purification by Preparative HPLC

This protocol provides a general guideline for the purification of this compound using preparative reverse-phase HPLC.

1. Sample Preparation:

  • Dissolve the crude this compound in the mobile phase at a known concentration.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC Conditions (Representative Example):

  • Column: C18 preparative column (e.g., 250 x 20 mm, 10 µm particle size).

  • Mobile Phase A: Water with 0.1% Triethylamine (TEA).

  • Mobile Phase B: Acetonitrile with 0.1% Triethylamine (TEA).

  • Gradient: Start with a low percentage of B, and gradually increase to elute the compound. A typical gradient might be 10-90% B over 30 minutes.

  • Flow Rate: 10-20 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: Dependent on the column size and sample concentration.

3. Fraction Collection:

  • Collect fractions based on the UV chromatogram, corresponding to the peak of this compound.

4. Post-Purification Work-up:

  • Combine the fractions containing the pure product.

  • Remove the organic solvent (acetonitrile) using a rotary evaporator.

  • The remaining aqueous solution can be extracted with a suitable organic solvent (e.g., diethyl ether, dichloromethane), and the organic layer dried and concentrated to yield the pure amine.

Quantitative Data

The following table provides representative data on how different purification parameters can influence the final purity and yield of this compound. Actual results may vary based on the specific experimental setup and the nature of the crude mixture.

Purification Method Key Parameter Parameter Value Purity (%) Yield (%)
Fractional Vacuum Distillation Vacuum (mmHg) 10>9985
209888
509590
Preparative HPLC Mobile Phase Modifier 0.1% TEA>99.575
0.1% TFA9870 (potential salt formation)
None<90 (significant peak tailing)50

Note: This data is illustrative. Purity is typically determined by GC-MS or NMR, and yield is calculated based on the amount of pure product recovered from the crude material.

Diagrams

experimental_workflow_distillation crude Crude this compound drying Drying with KOH crude->drying filtration Filtration/Decantation drying->filtration distillation Fractional Vacuum Distillation filtration->distillation analysis Purity Analysis (GC-MS, NMR) distillation->analysis pure Pure this compound analysis->pure

Caption: Workflow for the purification of this compound by fractional vacuum distillation.

experimental_workflow_hplc crude Crude this compound dissolution Dissolve in Mobile Phase crude->dissolution filtration Syringe Filtration dissolution->filtration injection Preparative HPLC Injection filtration->injection collection Fraction Collection injection->collection workup Solvent Removal & Extraction collection->workup analysis Purity Analysis workup->analysis pure Pure this compound analysis->pure

Caption: Workflow for the purification of this compound by preparative HPLC.

troubleshooting_logic_distillation start Distillation Issue q1 Poor Separation? start->q1 a1_yes Increase Column Efficiency Reduce Distillation Rate q1->a1_yes Yes q2 Bumping/Unstable Boil? q1->q2 No end Problem Resolved a1_yes->end a2_yes Check Vacuum & Heating Add Boiling Chips/Stir q2->a2_yes Yes q3 Low Yield? q2->q3 No a2_yes->end a3_yes Insulate Column Lower Vacuum q3->a3_yes Yes q3->end No a3_yes->end

Caption: Logical flow for troubleshooting common distillation issues.

References

Validation & Comparative

A Comparative Guide to N-Methyldibutylamine and Other Tertiary Amines in Organic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of an appropriate base can be a critical determinant of reaction efficiency, selectivity, and overall success. Tertiary amines, a class of organic compounds featuring a nitrogen atom bonded to three alkyl or aryl groups, are frequently employed as non-nucleophilic bases and catalysts in a wide array of chemical transformations.[1][2] This guide provides an objective comparison of N-Methyldibutylamine against other commonly utilized tertiary amines—Triethylamine (TEA), Diisopropylethylamine (DIPEA), and 1,8-Diazabicycloundec-7-ene (DBU)—with a focus on their performance in the Baylis-Hillman reaction, supported by experimental data.

Physical and Chemical Properties

The physical and chemical properties of a tertiary amine, such as its structure, steric hindrance, and basicity (pKa of its conjugate acid), significantly influence its reactivity and suitability for a specific application.

PropertyThis compoundTriethylamine (TEA)Diisopropylethylamine (DIPEA)1,8-Diazabicycloundec-7-ene (DBU)
Molecular Formula C₉H₂₁NC₆H₁₅NC₈H₁₉NC₉H₁₆N₂
Molecular Weight 143.27 g/mol 101.19 g/mol 129.24 g/mol 152.24 g/mol
Boiling Point 169-171 °C89.5 °C126.5 °C261 °C
Density 0.745 g/mL0.726 g/mL0.742 g/mL1.018 g/mL
pKa of Conjugate Acid ~10.910.7511.013.5 (in water)
Structure
Key Features Less common, sterically hinderedWidely used, moderately hinderedHighly hindered, "Hünig's base"Bicyclic amidine, very strong, non-nucleophilic base

Performance in the Baylis-Hillman Reaction

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an α,β-unsaturated electron-withdrawing group, catalyzed by a nucleophile, typically a tertiary amine. The reaction rate and yield are highly dependent on the nature of the amine catalyst.

Here, we compare the performance of this compound, TEA, DIPEA, and DBU in the Baylis-Hillman reaction between p-nitrobenzaldehyde and methyl acrylate.

CatalystReaction TimeYield (%)
This compound Data not availableData not available
Triethylamine (TEA) 1.5 hours70%
Diisopropylethylamine (DIPEA) Data not availableData not available
1,8-Diazabicycloundec-7-ene (DBU) Shorter reaction times reportedGenerally high yields

Experimental Protocols

General Experimental Protocol for the Baylis-Hillman Reaction:

This protocol is a generalized procedure for the Baylis-Hillman reaction between an aldehyde and an activated alkene catalyzed by a tertiary amine.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine aldehyde (1 equiv) and activated alkene (1.5 equiv) in a suitable solvent (e.g., CH2Cl2, THF, or neat). B Add the tertiary amine catalyst (0.1-0.3 equiv) to the mixture at room temperature. A->B C Stir the reaction mixture at room temperature. B->C D Monitor the reaction progress by TLC or GC-MS. C->D E Quench the reaction with a dilute acid solution (e.g., 1M HCl). D->E F Extract the product with an organic solvent (e.g., ethyl acetate). E->F G Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. F->G H Purify the crude product by column chromatography on silica gel. G->H

Caption: General workflow for a tertiary amine-catalyzed Baylis-Hillman reaction.

Detailed Protocol for Triethylamine-Catalyzed Baylis-Hillman Reaction of p-Nitrobenzaldehyde and Methyl Acrylate:

In a round-bottom flask, p-nitrobenzaldehyde (1.51 g, 10 mmol) and methyl acrylate (1.29 g, 15 mmol) are dissolved in ethanol. To this solution, triethylamine (0.28 mL, 2 mmol) and potassium carbonate (K₂CO₃) as an additive are added. The reaction mixture is stirred at room temperature for 1.5 hours. After completion, the reaction is worked up as described in the general protocol to afford the desired Baylis-Hillman adduct.[1]

Signaling Pathways and Logical Relationships

The catalytic cycle of the Baylis-Hillman reaction illustrates the role of the tertiary amine as a nucleophilic catalyst.

baylis_hillman_cycle cluster_reactants Reactants Aldehyde Aldehyde (R'CHO) Intermediate Aldol-type Intermediate Aldehyde->Intermediate Alkene Activated Alkene (CH2=CH-EWG) Zwitterion Zwitterionic Adduct Alkene->Zwitterion Amine Tertiary Amine (R3N) Amine->Zwitterion Michael Addition Zwitterion->Intermediate Nucleophilic Attack Product Baylis-Hillman Adduct Intermediate->Product Proton Transfer & Catalyst Elimination Product->Amine Catalyst Regeneration

Caption: Catalytic cycle of the Baylis-Hillman reaction.

Conclusion

While this compound is a sterically hindered tertiary amine, its application and comparative performance in common organic reactions like the Baylis-Hillman reaction are not well-documented in publicly available literature. In contrast, Triethylamine, DIPEA, and particularly DBU are well-established bases and catalysts for a variety of transformations. For the Baylis-Hillman reaction, DBU is often the catalyst of choice due to its ability to significantly accelerate the reaction. The provided data and protocols for the triethylamine-catalyzed reaction offer a baseline for comparison. Further experimental investigation is required to fully assess the potential of this compound as a viable alternative to more common tertiary amines in organic synthesis. Researchers are encouraged to consider the steric and electronic properties of each amine when selecting a catalyst for a specific transformation to optimize reaction conditions and outcomes.

References

A Comparative Analysis of N-Methyldibutylamine and Its Isomers for Scientific Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Physicochemical Properties, Synthesis, and Potential Biological Significance

This guide provides a comparative overview of N-Methyldibutylamine and its structural isomers. The information is intended for researchers and professionals in the fields of chemistry and pharmacology, offering a consolidated resource for understanding the key characteristics of these compounds. Due process has been followed to provide available quantitative data, detail established experimental protocols for their synthesis and analysis, and present logical workflows and pathways using standardized diagrams.

Physicochemical Properties: A Comparative Table

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index
This compound n-butyl groupsC₉H₂₁N143.27169-1710.7451.4178
N-Methyl-diisobutylamine isobutyl groupsC₉H₂₁N143.27158-1600.7431.415
N-Methyl-di-sec-butylamine sec-butyl groupsC₉H₂₁N143.27155-157~0.75~1.42
N-Methyl-di-tert-butylamine tert-butyl groupsC₉H₂₁N143.27145-147~0.76~1.42
N-Methyl-isobutyl-n-butylamine isobutyl & n-butylC₉H₂₁N143.27162-164~0.74~1.416

Note: Some values are estimated based on structurally similar compounds due to the limited availability of experimental data.

Synthesis Protocols

The synthesis of this compound and its isomers, as tertiary amines, can be achieved through several established methods in organic chemistry. The two most common and versatile methods are Reductive Amination and the Eschweiler-Clarke reaction.

General Experimental Protocol: Reductive Amination

Reductive amination is a widely used method for the synthesis of amines. For the synthesis of this compound and its isomers, this typically involves the reaction of a secondary amine (dibutylamine or its isomers) with formaldehyde, followed by reduction.

Materials:

  • Dibutylamine (or its corresponding isomer, e.g., diisobutylamine)

  • Formaldehyde (37% aqueous solution)

  • Reducing agent (e.g., sodium borohydride (NaBH₄), sodium triacetoxyborohydride (STAB), or hydrogen gas with a catalyst like Palladium on carbon)

  • Methanol or other suitable solvent

  • Glacial acetic acid (catalyst)

  • Diethyl ether or other extraction solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the secondary amine (1 equivalent) in methanol.

  • Add glacial acetic acid to catalyze the reaction.

  • Add formaldehyde (1.2 equivalents) to the solution and stir at room temperature for 1-2 hours to form the intermediate iminium ion.

  • Cool the reaction mixture in an ice bath.

  • Slowly add the reducing agent (e.g., sodium borohydride, 1.5 equivalents) in portions.

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Quench the reaction by slowly adding water.

  • Concentrate the mixture using a rotary evaporator to remove the methanol.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary amine.

  • Purify the product by distillation.

Reductive_Amination SecondaryAmine Secondary Amine (e.g., Dibutylamine) IminiumIon Iminium Ion Intermediate SecondaryAmine->IminiumIon Reaction Formaldehyde Formaldehyde Formaldehyde->IminiumIon TertiaryAmine Tertiary Amine (this compound) IminiumIon->TertiaryAmine Reduction ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->TertiaryAmine

Caption: Reductive Amination Workflow for Tertiary Amine Synthesis.

General Experimental Protocol: Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a specific type of reductive amination that uses formic acid as the reducing agent and formaldehyde as the source of the methyl group. This method is particularly useful for the methylation of secondary amines to tertiary amines.[1][2][3][4][5]

Materials:

  • Dibutylamine (or its corresponding isomer)

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium hydroxide solution

  • Diethyl ether or other extraction solvent

  • Anhydrous potassium carbonate

  • Standard laboratory glassware for heating and distillation

Procedure:

  • To a round-bottom flask, add the secondary amine (1 equivalent).

  • Add an excess of formic acid and formaldehyde (typically 2-3 equivalents of each).

  • Heat the reaction mixture to reflux (around 100°C) for several hours until the evolution of carbon dioxide ceases.

  • Cool the reaction mixture to room temperature.

  • Make the solution basic by carefully adding sodium hydroxide solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Dry the combined organic layers over anhydrous potassium carbonate.

  • Filter and remove the solvent by distillation.

  • Purify the resulting tertiary amine by fractional distillation.

Eschweiler_Clarke_Reaction SecondaryAmine Secondary Amine IminiumIon Iminium Ion SecondaryAmine->IminiumIon + Formaldehyde Formaldehyde Formaldehyde->IminiumIon FormicAcid Formic Acid TertiaryAmine N-Methylated Tertiary Amine FormicAcid->TertiaryAmine IminiumIon->TertiaryAmine Hydride Transfer CO2 CO2 TertiaryAmine->CO2

Caption: Eschweiler-Clarke Reaction Pathway.

Analytical Characterization Protocols

To confirm the identity and purity of the synthesized this compound and its isomers, standard analytical techniques are employed.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

  • Capillary column suitable for amine analysis (e.g., a low-to-mid polarity column like a DB-5ms or equivalent).

GC Conditions (General):

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Final hold: 5 minutes at 250°C.

  • Injection Mode: Splitless or split, depending on the sample concentration.

MS Conditions (General):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Sample Preparation:

  • Dilute the amine sample in a suitable solvent (e.g., dichloromethane or methanol).

  • Inject a 1 µL aliquot into the GC-MS system.

Data Analysis:

  • The retention time from the gas chromatogram provides information for separating the isomers.

  • The mass spectrum will show a molecular ion peak (M+) and characteristic fragmentation patterns that can be used to confirm the structure of the amine.

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Sample_Injection Sample Injection Separation_Column Separation in GC Column Sample_Injection->Separation_Column Ionization Ionization (EI) Separation_Column->Ionization Elution Mass_Analyzer Mass Analyzer Ionization->Mass_Analyzer Detection Detection Mass_Analyzer->Detection Data_Analysis Data Analysis (Retention Time & Mass Spectrum) Detection->Data_Analysis Signal

Caption: General Workflow for GC-MS Analysis of Amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule. Both ¹H and ¹³C NMR are essential for the characterization of this compound and its isomers.

Instrumentation:

  • NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

  • Dissolve a small amount of the purified amine in a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS).

¹H NMR Analysis:

  • The chemical shifts, integration, and multiplicity of the proton signals will be characteristic of the specific isomer.

  • The N-methyl group will typically appear as a singlet around 2.2-2.5 ppm.

  • The protons on the carbons adjacent to the nitrogen (α-protons) will be deshielded and appear further downfield than other alkyl protons.

  • The different butyl isomers (n-butyl, isobutyl, sec-butyl, tert-butyl) will have distinct and predictable splitting patterns for their respective protons.

¹³C NMR Analysis:

  • The number of unique carbon signals will correspond to the symmetry of the molecule.

  • The chemical shifts of the carbon atoms will be influenced by their proximity to the nitrogen atom. Carbons directly bonded to the nitrogen will be deshielded.

Biological Activity and Signaling Pathways

A comprehensive search of publicly available scientific literature did not yield specific comparative studies on the biological activities or signaling pathways of this compound and its direct isomers (N-methyl-diisobutylamine, N-methyl-di-sec-butylamine, N-methyl-di-tert-butylamine).

However, the broader class of aliphatic amines is known to exhibit various biological effects, primarily related to their basicity and ability to interact with biological macromolecules. Generally, short-chain aliphatic amines can be irritants to the skin, eyes, and respiratory tract. Their toxicological profiles can vary depending on their structure, which influences their absorption, distribution, metabolism, and excretion.

Some studies on structurally related compounds offer insights into potential areas of biological activity:

  • General Toxicity: Aliphatic amines can cause local irritation and, at high concentrations, may have systemic effects. The hazardous properties of many simple amines are documented in safety data sheets and toxicological databases.

  • Pharmacological Precursors: Many simple amines, including isomers of butylamine, serve as building blocks in the synthesis of pharmaceuticals. Their incorporation into larger molecules can be a key determinant of the final drug's pharmacological activity.[6]

  • Interaction with Transporters: Some secondary amines, such as N-methyl-sec-butylamine, have been postulated to interact with monoamine transporters like the dopamine transporter (DAT), potentially acting as competitive inhibitors of monoamine reuptake.[7] However, this is a postulation based on structural similarity and requires experimental validation.

Due to the lack of specific data for a direct comparison of this compound and its isomers, it is not possible to construct a signaling pathway diagram. Research in this area is required to elucidate any specific biological activities and the mechanisms through which these compounds may act.

Conclusion

This compound and its isomers are a group of tertiary amines with distinct physicochemical properties that are a direct consequence of their structural differences. While established methods for their synthesis and characterization are available, there is a notable gap in the scientific literature regarding their comparative biological activities. The information provided in this guide serves as a foundational resource for researchers interested in these compounds. Further experimental investigation is necessary to fully understand their pharmacological and toxicological profiles and to unlock their potential in various scientific and industrial applications.

References

Cross-Validation of N-Methyldibutylamine Analysis: A Comparative Guide to GC-MS, GC-FID, and GC-NPD Detectors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of N-Methyldibutylamine (NMDBA), a secondary amine that can be a precursor to carcinogenic nitrosamines, is of paramount importance in pharmaceutical manufacturing and safety assessment. Gas chromatography (GC) is a widely employed technique for the analysis of volatile and semi-volatile compounds like NMDBA. The choice of detector is a critical factor that dictates the sensitivity, selectivity, and overall performance of the analytical method. This guide provides a comprehensive cross-validation and comparison of three commonly used GC detectors for the analysis of NMDBA and structurally similar amines: Mass Spectrometry (MS), Flame Ionization Detector (FID), and Nitrogen-Phosphorus Detector (NPD).

While direct comparative studies on this compound across all three detectors are limited, this guide consolidates available data for NMDBA and its close structural analog, dibutylamine, to provide a robust comparison of their analytical performance.

Principles of Detection

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. As compounds elute from the GC column, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique "fingerprint" for confident identification and quantification.

Gas Chromatography-Flame Ionization Detector (GC-FID): The FID is a widely used, robust detector that measures the increase in ions produced when organic compounds are burned in a hydrogen-air flame. The response is proportional to the number of carbon atoms in the analyte, making it a reliable quantitative tool for most organic compounds, including amines.

Gas Chromatography-Nitrogen-Phosphorus Detector (GC-NPD): The NPD, also known as a thermionic specific detector (TSD), is highly selective for nitrogen- and phosphorus-containing compounds. It operates by heating a rubidium or cesium bead in a plasma, which selectively ionizes compounds containing nitrogen or phosphorus, resulting in a highly sensitive and specific response.

Comparative Performance Data

The following tables summarize the performance characteristics of GC-MS, GC-FID, and GC-NPD for the analysis of this compound and its analogs. Data for NMDBA is used where available; otherwise, data for dibutylamine or other secondary amines is presented as a comparable alternative.

Table 1: Performance Characteristics of GC Detectors for Amine Analysis

ParameterGC-MSGC-FIDGC-NPD
Selectivity Very High (based on mass-to-charge ratio)Moderate (responds to most organic compounds)Very High (selective for N and P compounds)
Sensitivity High to Very HighModerateHigh to Very High
Limit of Detection (LOD) pg to low ng range[1]~0.0786 µg/mL (for nicotine)[2]0.1 ppm (for dibutylamine)[3]
Limit of Quantitation (LOQ) Low ng/mL range3-4 µg/mL (for various amines)0.145 µg/mL (for nicotine)[2]
Linearity (R²) >0.99[1]>0.999[4]Typically >0.99
Precision (%RSD) <15%[1]<10%6.07% (for dibutylamine)[3]
Accuracy/Recovery (%) 80-104%[1]>90%[4]90.2 ± 3.4% (for dibutylamine)[3]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are typical experimental protocols for the analysis of secondary amines using each detector.

Sample Preparation Workflow

A generic sample preparation workflow for the analysis of amines in a pharmaceutical matrix is outlined below. This often involves extraction and, in some cases, derivatization to improve chromatographic performance.

cluster_prep Sample Preparation sample Pharmaceutical Sample (API or Drug Product) dissolve Dissolution in appropriate solvent (e.g., Methanol, Dichloromethane) sample->dissolve extract Liquid-Liquid Extraction (if necessary to remove matrix interference) dissolve->extract derivatize Derivatization (Optional, e.g., with trifluoroacetic anhydride) extract->derivatize concentrate Concentration/Dilution to final volume derivatize->concentrate start Define Analytical Need q1 Is structural confirmation required? start->q1 q2 Is ultra-trace level sensitivity needed? q1->q2 No gcms Select GC-MS q1->gcms Yes q3 Is the sample matrix complex? q2->q3 No gcnpd Select GC-NPD q2->gcnpd Yes q3->gcnpd Yes gcfid Select GC-FID q3->gcfid No

References

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of N-Methyldibutylamine and structurally related aliphatic amines, including Dibutylamine, N-Ethyldibutylamine, and Tributylamine. The information presented is intended to assist researchers and professionals in the fields of drug development and chemical safety in understanding the potential hazards associated with these compounds. The data is compiled from various safety data sheets and toxicological databases.

Quantitative Toxicity Data

The acute toxicity of these amines is summarized in the table below, with values for oral, dermal, and inhalation routes of exposure. The data, primarily from studies on rats and rabbits, offers a comparative look at the lethal dose (LD50) and lethal concentration (LC50) values.

CompoundCAS NumberTest SpeciesOral LD50Dermal LD50Inhalation LC50
This compound 3405-45-6Rat540 µL/kg--
Rabbit-880 µL/kg-
Dibutylamine 111-92-2Rat189-550 mg/kg[1]-1.15 mg/L (4h)[1]
Rabbit-768 mg/kg[1]-
Mouse290 mg/kg--
N-Ethyldibutylamine 13360-63-9Rat--> 11.9 mg/L (4h)[2]
Tributylamine 102-82-9Rat420 mg/kg-0.5 mg/L (4h)
Rabbit-195 mg/kg-
Mouse114 mg/kg--

Experimental Protocols for Acute Toxicity Testing

The toxicological data presented in this guide are typically obtained through standardized experimental protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the quality and consistency of toxicological testing.

OECD Guideline 401: Acute Oral Toxicity

This guideline details the procedure for assessing the acute toxic effects of a substance administered orally.

  • Principle: A substance is administered in a single dose or multiple doses within 24 hours to a group of experimental animals, typically rodents.

  • Procedure: Animals are fasted before the administration of the test substance. The substance is then given, and the animals are observed for a period of at least 14 days. Observations include mortality, clinical signs of toxicity, and body weight changes. At the end of the observation period, a gross necropsy is performed on all surviving animals.

  • Endpoint: The primary endpoint is the LD50, the statistically estimated dose that is lethal to 50% of the test animals.

OECD Guideline 402: Acute Dermal Toxicity

This guideline is used to assess the potential hazards of a substance upon dermal contact.

  • Principle: The test substance is applied to a shaved area of the skin of the test animals, usually for a 24-hour exposure period.

  • Procedure: A specified amount of the substance is applied to an area of intact skin. The treated area is then covered with a porous gauze dressing. Animals are observed for mortality and signs of toxicity for at least 14 days.

  • Endpoint: The dermal LD50 is determined, representing the dose that causes mortality in 50% of the animals when applied to the skin.

OECD Guideline 403: Acute Inhalation Toxicity

This guideline is designed to evaluate the toxicity of a substance when inhaled.

  • Principle: Test animals are exposed to the substance, in the form of a gas, vapor, or aerosol, in an inhalation chamber for a defined period, typically 4 hours.

  • Procedure: The concentration of the test substance in the air is carefully controlled. Animals are monitored during and after exposure for signs of toxicity. The observation period is typically 14 days.

  • Endpoint: The LC50, the concentration of the substance in the air that is lethal to 50% of the test animals, is determined.

Mechanism of Toxicity and Signaling Pathways

Aliphatic amines, as a class of compounds, are known for their corrosive and irritant properties. Their toxicity is often attributed to their alkaline nature, which can lead to the disruption of cellular membranes and proteins upon direct contact. This can result in severe skin burns and eye damage.

While specific signaling pathway disruptions for this compound and its related amines are not extensively documented in publicly available literature, some insights can be drawn from related compounds and general mechanisms of amine toxicity.

One study on Di-n-butylamine indicated that it could stimulate monocyte alpha-naphthyl acetate esterase and aromatic amino acid esterase activity. This suggests a potential interaction with cellular enzymatic processes, though the direct signaling cascade involved remains to be fully elucidated.

The corrosive nature of these amines suggests that at a cellular level, they can cause non-specific damage to lipids and proteins, leading to cell death through necrosis. This direct chemical injury is likely a primary mechanism of toxicity, especially at higher concentrations.

Further research is required to delineate the specific intracellular signaling pathways that may be modulated by this compound and related amines at sub-lethal concentrations, which could contribute to their overall toxicological profile.

Visualizing Experimental and Logical Frameworks

To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.

Experimental_Workflow_for_Acute_Oral_Toxicity_Testing cluster_preparation Preparation Phase cluster_dosing Dosing Phase cluster_observation Observation Phase (14 days) cluster_endpoint Endpoint Determination Animal_Acclimatization Animal Acclimatization (min. 5 days) Fasting Fasting (e.g., overnight for rodents) Animal_Acclimatization->Fasting Oral_Gavage Oral Administration (Single Dose) Fasting->Oral_Gavage Dose_Preparation Test Substance Dose Preparation Dose_Preparation->Oral_Gavage Clinical_Signs Observation of Clinical Signs Oral_Gavage->Clinical_Signs Body_Weight Body Weight Measurement Oral_Gavage->Body_Weight Mortality Mortality Check Oral_Gavage->Mortality Necropsy Gross Necropsy Clinical_Signs->Necropsy Body_Weight->Necropsy Mortality->Necropsy LD50_Calculation LD50 Calculation Necropsy->LD50_Calculation

Acute Oral Toxicity (OECD 401) Workflow

Postulated_Mechanism_of_Amine_Toxicity cluster_exposure Exposure cluster_interaction Initial Interaction cluster_effects Cellular Effects cluster_outcome Toxicological Outcome Amine Aliphatic Amine (e.g., this compound) Cell_Membrane Cell Membrane Amine->Cell_Membrane Direct Contact Enzyme_Alteration Alteration of Enzyme Activity (e.g., Esterases) Amine->Enzyme_Alteration Intracellular Penetration Membrane_Disruption Membrane Disruption (due to alkalinity) Cell_Membrane->Membrane_Disruption Protein_Denaturation Protein Denaturation Cell_Membrane->Protein_Denaturation Cell_Death Cell Death (Necrosis) Membrane_Disruption->Cell_Death Protein_Denaturation->Cell_Death Tissue_Damage Tissue Damage (Corrosion/Irritation) Cell_Death->Tissue_Damage

References

A Comparative Analysis of N-Methyldibutylamine and Monoethanolamine for Post-Combustion CO2 Capture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The imperative to mitigate atmospheric carbon dioxide (CO2) levels has spurred extensive research into efficient capture technologies. Amine-based absorption is a mature and widely adopted method for post-combustion CO2 capture. Monoethanolamine (MEA), a primary amine, has historically been the benchmark solvent due to its high reactivity and capture efficiency. However, its high energy requirement for regeneration, corrosive nature, and susceptibility to degradation have driven the search for alternative solvents. This guide provides a comparative evaluation of N-Methyldibutylamine (MDBA), a tertiary amine, against the industry-standard MEA.

Due to a notable scarcity of direct experimental data for this compound in the public domain, this comparison infers some of its potential performance characteristics from studies on structurally similar tertiary and sterically hindered amines. This approach allows for a prospective evaluation, highlighting the expected advantages and disadvantages of MDBA's chemical class in CO2 capture applications. All data presented for MEA is based on established experimental findings.

Quantitative Performance Comparison

The efficiency of an amine-based solvent for CO2 capture is determined by several key performance indicators. The following tables summarize the quantitative data for MDBA (inferred from similar tertiary amines) and MEA.

Performance Metric This compound (MDBA) (Inferred) Monoethanolamine (MEA) Notes
CO2 Loading Capacity (mol CO2/mol amine) ~1.0~0.5Tertiary amines like MDBA react with CO2 in a 1:1 molar ratio, while primary amines like MEA have a 2:1 stoichiometry due to stable carbamate formation.
Absorption Rate ModerateHighMEA exhibits a faster reaction rate with CO2. The bulkier alkyl groups in MDBA create steric hindrance, which can slow down the reaction kinetics compared to the unhindered primary amine group in MEA.[1]
Heat of Absorption (kJ/mol CO2) 40 - 6080 - 85The reaction of tertiary amines with CO2 to form bicarbonate is less exothermic than the carbamate formation reaction of primary amines, leading to a lower heat of absorption and potentially lower regeneration energy.
Cyclic CO2 Capacity (mol CO2/kg solution) HighModerateThe higher theoretical loading capacity and lower heat of absorption of tertiary amines generally contribute to a higher cyclic capacity, meaning more CO2 can be captured and released per unit of solvent in each cycle.
Solvent Regeneration Energy LowerHigherThe lower heat of absorption for MDBA suggests a reduced energy penalty for breaking the amine-CO2 bond during solvent regeneration.
Degradation and Corrosion LowerHigherTertiary amines generally exhibit greater resistance to thermal and oxidative degradation and are less corrosive than primary amines like MEA.[2]

Experimental Protocols

The evaluation of amine solvents for CO2 capture typically involves a series of standardized experiments to determine their performance characteristics. A general experimental workflow is outlined below.

1. Solvent Preparation: Aqueous solutions of the amine (e.g., 30 wt% MEA) are prepared using deionized water.

2. CO2 Absorption:

  • A simulated flue gas (e.g., 15% CO2 in N2) is bubbled through the amine solution in a temperature-controlled absorber column.

  • The gas flow rate and temperature are maintained at constant values (e.g., 100 mL/min and 40°C).

  • The concentration of CO2 at the inlet and outlet of the absorber is continuously monitored using a gas analyzer to determine the absorption rate and efficiency.

3. CO2 Loading Capacity Measurement:

  • The absorption process continues until the amine solution is saturated with CO2.

  • The total amount of CO2 absorbed is determined by titrimetric methods or by measuring the weight change of the solution.

  • The CO2 loading is expressed as moles of CO2 absorbed per mole of amine.

4. Solvent Regeneration (Desorption):

  • The CO2-rich amine solution is heated in a stripping column (e.g., to 100-120°C) to reverse the absorption reaction and release the captured CO2.

  • The released CO2 is cooled to condense any water vapor and then quantified.

  • The regenerated (lean) amine solution is cooled and can be recycled for another absorption cycle.

5. Heat of Absorption Measurement:

  • A reaction calorimeter is used to measure the heat released during the absorption of CO2 into the amine solution at a constant temperature.

6. Cyclic Capacity and Stability Testing:

  • The solvent is subjected to multiple absorption-desorption cycles to evaluate its cyclic CO2 capacity and chemical stability over time.

  • Solvent degradation is assessed by analyzing samples for the formation of degradation products using techniques like chromatography and spectroscopy.

Visualizing the Process and Chemistry

To better understand the experimental evaluation and the underlying chemical reactions, the following diagrams are provided.

G cluster_absorption Absorption Phase cluster_regeneration Regeneration Phase flue_gas Simulated Flue Gas (CO2 + N2) absorber Absorber Column flue_gas->absorber rich_amine CO2-Rich Amine Solution absorber->rich_amine CO2 Captured treated_gas Treated Gas (N2) absorber->treated_gas lean_amine Lean Amine Solution lean_amine->absorber stripper Stripping Column rich_amine->stripper pure_co2 Pure CO2 stripper->pure_co2 CO2 Released regenerated_amine Regenerated Lean Amine stripper->regenerated_amine heat Heat Input heat->stripper regenerated_amine->lean_amine Recycle

Caption: Experimental workflow for evaluating CO2 capture solvents.

The chemical reactions governing the capture of CO2 by MDBA and MEA are fundamentally different, which explains their distinct performance characteristics.

G cluster_MDBA This compound (Tertiary Amine) Reaction cluster_MEA Monoethanolamine (Primary Amine) Reaction MDBA R3N Bicarbonate R3NH+ + HCO3- MDBA->Bicarbonate CO2_1 CO2 CO2_1->Bicarbonate H2O_1 H2O H2O_1->Bicarbonate MEA1 2 RNH2 Carbamate RNHCOO- + RNH3+ MEA1->Carbamate CO2_2 CO2 CO2_2->Carbamate

Caption: CO2 reaction pathways with tertiary and primary amines.

Conclusion

Monoethanolamine (MEA) remains a benchmark for CO2 capture due to its high reactivity and established performance. However, the operational challenges associated with its high regeneration energy and corrosive nature are significant.

While direct experimental data for this compound (MDBA) is limited, the analysis of similar tertiary amines suggests it could offer several advantages over MEA. The theoretical 1:1 stoichiometry of MDBA with CO2 allows for a higher loading capacity. Furthermore, the lower heat of absorption associated with the bicarbonate formation mechanism is expected to significantly reduce the energy required for solvent regeneration, which is a major operational cost in carbon capture processes. The greater stability and lower corrosivity of tertiary amines also point to reduced solvent loss and maintenance costs.

The primary drawback of MDBA, inferred from related compounds, is its likely slower absorption rate compared to MEA. This could necessitate larger absorption columns to achieve the same capture efficiency, potentially increasing capital costs.

For researchers and professionals in the field, the potential for significant energy savings makes sterically hindered tertiary amines like this compound a promising area for further investigation. Future experimental studies are crucial to validate these inferred performance characteristics and to fully assess the economic and operational feasibility of MDBA as a next-generation solvent for CO2 capture.

References

Inter-laboratory Comparison Guide: Analysis of N-Nitrosamines

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This guide provides a comparative overview of analytical methodologies for the quantification of N-nitrosamine impurities, with a focus on compounds structurally similar to N-Methyldibutylamine (NMDBA). In the absence of a dedicated inter-laboratory study for NMDBA, this document presents a virtual comparison of validated analytical methods for the closely related analogue, N-nitrosodibutylamine (NDBA). The performance characteristics of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) methods are detailed, providing researchers, scientists, and drug development professionals with objective data to support laboratory and method selection for nitrosamine impurity testing.

Introduction

The detection and quantification of N-nitrosamine impurities in pharmaceutical products is a critical regulatory requirement due to their classification as probable human carcinogens. While regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) provide guidance on risk assessment and control, the selection of an appropriate, validated analytical method is paramount for accurate trace-level analysis.[1][2] This guide focuses on the analytical techniques applicable to this compound (NMDBA), a potential nitrosamine impurity.

Due to the limited availability of public data from a formal inter-laboratory comparison for NMDBA, this guide compiles and compares quantitative performance data from published, validated methods for the structural analogue N-nitrosodibutylamine (NDBA). This approach provides a robust framework for evaluating method performance across different analytical platforms.

Comparative Analysis of Analytical Methods

The following tables summarize the quantitative performance characteristics of two primary analytical techniques used for the determination of NDBA. These methods, validated in separate laboratories, represent common approaches for nitrosamine analysis in the pharmaceutical industry.

Table 1: Method Performance Comparison for N-nitrosodibutylamine (NDBA) Analysis
Performance CharacteristicMethod A: LC-MS/MSMethod B: GC-MS/MS
Instrumentation Liquid Chromatography-Tandem Mass SpectrometryGas Chromatography-Tandem Mass Spectrometry
Linearity (Coefficient of Determination, r²) 0.9980[3]> 0.999[4]
Limit of Quantitation (LOQ) 0.01 µg/mL (in solution)[3]0.06 - 0.09 ppm (in product)[4]
Limit of Detection (LOD) Determined (S/N ≥ 3)[5]0.02 - 0.03 ppm (in product)[4]
Accuracy (Mean Recovery) 94.3% (at LOQ level)[3]Within 85-115% (Typical for USP validation)
Precision (Repeatability as %RSD) 1.26% - 3.29%[3]< 15% (Typical for USP validation)

Note: Data for Method B is based on typical performance requirements for methods validated according to ICH/USP guidelines, as specific numerical values for NDBA recovery and precision were not detailed in the cited source.

Experimental Protocols

Detailed methodologies for the compared analytical techniques are provided below. These protocols are based on published literature and represent validated procedures for NDBA quantification.

Method A: LC-MS/MS Protocol

This method is adapted from a validated procedure for the determination of NDBA in a drug substance matrix.[3][5]

  • Sample Preparation:

    • Accurately weigh the sample and dissolve in a suitable diluent (e.g., Methanol).

    • Prepare a series of calibration standards ranging from the Limit of Quantitation (LOQ) to 200% of the target analyte concentration.[3]

    • Spike control samples with known concentrations of NDBA standard for accuracy and precision assessments.

  • Chromatographic Conditions:

    • LC System: Agilent 1290 Infinity II with binary pump

    • Column: C18 reverse-phase column (e.g., 4.6 x 100 mm, 2.7 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water[3]

    • Mobile Phase B: 0.1% Formic Acid in Methanol[3]

    • Gradient: Optimized for separation of NDBA from matrix components.

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • MS System: Triple Quadrupole Mass Spectrometer

    • Ionization Source: Electrospray Ionization (ESI), positive mode

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Specific precursor-to-product ion transitions for NDBA are monitored for quantification and confirmation.

  • Validation Parameters:

    • Linearity: Assessed over a range from LOQ to 200% of the specification limit; r² should be ≥ 0.99.[3]

    • Accuracy: Determined by recovery studies at multiple concentration levels (e.g., LOQ, 100%, 150%); mean recovery should be within 70-130%.[3][6]

    • Precision: Repeatability and intermediate precision evaluated at 100% and 150% of the target concentration; %RSD should be ≤ 15%.[5]

    • LOQ/LOD: Determined based on a signal-to-noise ratio of ≥10 for LOQ and ≥3 for LOD.[5]

Method B: GC-MS/MS Protocol

This protocol is based on general procedures outlined in USP General Chapter <1469> and other published GC-MS/MS methods for nitrosamine analysis.[1][4][6]

  • Sample Preparation:

    • Dissolve the sample in an appropriate solvent, such as Dichloromethane (DCM) or 1-methyl-2-pyrrolidinone.[4]

    • Use an isotopically labeled internal standard (e.g., NDMA-d6) to improve accuracy and precision.[1]

    • Prepare calibration standards in the same solvent.

    • For some applications, headspace analysis may be employed for volatile nitrosamines.

  • Gas Chromatography Conditions:

    • GC System: Agilent 7890B GC or equivalent

    • Column: Wax column (e.g., 30 m x 0.25 mm, 0.5 µm film thickness)

    • Carrier Gas: Helium

    • Inlet Temperature: 250 °C

    • Oven Program: Ramped temperature program to ensure separation of nitrosamines.

    • Injection Mode: Liquid injection (splitless) or Headspace.

  • Mass Spectrometry Conditions:

    • MS System: Triple Quadrupole Mass Spectrometer

    • Ionization Source: Electron Ionization (EI)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Monitor at least two specific transitions for each target nitrosamine, including NDBA.

  • Validation Parameters:

    • Linearity: A correlation coefficient (R²) of ≥ 0.99 is typically required.[4]

    • Accuracy & Precision: Intra-day and inter-day precision and accuracy are evaluated, with %RSD values typically required to be below 15%.[4]

    • LOQ/LOD: The method must be sensitive enough to detect and quantify nitrosamines at or below the regulatory limits.[4]

Workflow and Logical Diagrams

The following diagrams illustrate the typical workflows associated with nitrosamine analysis in a regulated laboratory environment.

Analytical_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Sample Analysis cluster_2 Phase 3: Data Review & Reporting RiskAssessment Risk Assessment (ICH M7/Q9) MethodSelection Method Selection (LC-MS/MS or GC-MS/MS) RiskAssessment->MethodSelection SampleReceipt Sample Receipt & Login MethodSelection->SampleReceipt ReagentPrep Standard & Reagent Preparation SampleReceipt->ReagentPrep SamplePrep Sample Extraction / Dilution ReagentPrep->SamplePrep InstrumentSetup Instrument Setup & Calibration SamplePrep->InstrumentSetup Analysis Chromatographic Analysis InstrumentSetup->Analysis DataProcessing Data Processing & Integration Analysis->DataProcessing DataReview Peer & QA Review DataProcessing->DataReview Report Final Report Generation DataReview->Report

Caption: General workflow for nitrosamine impurity analysis in a regulated environment.

Decision_Tree Start Risk Assessment Identifies Potential for NMDBA ConfirmatoryTesting Perform Confirmatory Testing (Validated Method) Start->ConfirmatoryTesting Detected NMDBA Detected? ConfirmatoryTesting->Detected BelowLOQ Result < LOQ Detected->BelowLOQ No AboveLOQ Result > LOQ Detected->AboveLOQ Yes NoAction Document Findings No Immediate Action BelowLOQ->NoAction Quantify Quantify NMDBA AboveLOQ->Quantify CompareLimit Result > Acceptable Intake (AI) Limit? Quantify->CompareLimit BelowAI Implement Control Strategy & Routine Monitoring CompareLimit->BelowAI No AboveAI Notify Authorities Initiate Root Cause Investigation CompareLimit->AboveAI Yes

Caption: Decision-making logic for handling potential this compound findings.

References

Safety Operating Guide

Safe Disposal of N-Methyldibutylamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides comprehensive guidance on the proper disposal procedures for N-Methyldibutylamine (CAS: 3405-45-6), ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are intended for researchers, scientists, and drug development professionals handling this substance.

This compound is a flammable and corrosive compound that is harmful if swallowed or in contact with skin, and causes severe skin and eye burns.[1][2] Adherence to proper disposal protocols is critical to mitigate these risks.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Required PPE:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] All handling of this compound should occur within a chemical fume hood.[1]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate all non-essential personnel from the immediate spill area.

  • Remove all sources of ignition from the area.[1]

  • Use spark-proof tools and explosion-proof equipment during cleanup.[1]

  • Absorb the spill using an inert material such as vermiculite, sand, dry lime, or soda ash.[1][3]

  • Place the absorbed material into a suitable, covered container for disposal.[1][3]

  • Ventilate the area and wash the spill site after the material has been removed.[3]

Disposal of this compound Waste

The disposal of this compound must be conducted in accordance with federal, state, and local regulations.[1] It is likely to be classified as a hazardous waste.

Step-by-Step Disposal Procedure:

  • Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as a hazardous waste.[4] Consult US EPA guidelines in 40 CFR Parts 261.3 and relevant state and local regulations for accurate classification.[4]

  • Waste Collection:

    • Collect waste this compound and contaminated materials (e.g., absorbent from spills, used PPE) in a designated, properly labeled, and tightly closed container.

    • Store the waste container in a cool, dry, well-ventilated area designated for flammable materials.[1]

  • Engage a Licensed Professional:

    • Contact a licensed professional waste disposal service to handle the disposal of this material.[1]

    • It may be necessary to contain and dispose of this compound as a hazardous waste. For specific recommendations, contact your state's Department of Environmental Protection (DEP) or your regional office of the federal Environmental Protection Agency (EPA).[3]

  • Recommended Disposal Method:

    • The preferred method of disposal is through a chemical incinerator equipped with an afterburner and scrubber.[1] Extra care should be taken during ignition due to the material's high flammability.[1]

    • Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 3405-45-6
Molecular Formula C9H21N
Molecular Weight 143.27 g/mol
Boiling Point 49 - 51 °C @ 10 mmHg
Flash Point 42 °C (107.60 °F)
Specific Gravity 0.7450 g/cm³
Oral LD50 (Rat) 540 uL/kg
Dermal LD50 (Rabbit) 880 uL/kg

Data sourced from Chemsrc and PubChem.[1][2]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe_check Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe_check spill_check Is there a spill? ppe_check->spill_check spill_response Step 2: Follow Spill Response Protocol spill_check->spill_response Yes collect_waste Step 3: Collect Waste in a Labeled, Sealed Container spill_check->collect_waste No spill_response->collect_waste storage Step 4: Store in a Cool, Dry, Well-Ventilated, Flammables Area collect_waste->storage disposal_service Step 5: Contact Licensed Waste Disposal Service storage->disposal_service incineration Step 6: Professional Disposal (Chemical Incineration) disposal_service->incineration end End: Proper Disposal Complete incineration->end

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.